molecular formula C10H11NO B7963464 3-Benzoylazetidine

3-Benzoylazetidine

Número de catálogo: B7963464
Peso molecular: 161.20 g/mol
Clave InChI: PQYNJIDNMNODOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Benzoylazetidine is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzoylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

azetidin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYNJIDNMNODOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Benzoylazetidine: Chemical Structure, Physicochemical Properties, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic replacement of traditional six-membered heterocycles (e.g., piperidines) with smaller, strained rings like azetidines has emerged as a powerful tactic to modulate physicochemical properties. 3-Benzoylazetidine (IUPAC: azetidin-3-yl(phenyl)methanone) serves as a highly versatile, rigidified building block. By projecting a pharmacophoric benzoyl group from a strained four-membered nitrogenous core, it offers unique spatial geometries and altered basicity profiles. This technical guide provides an in-depth analysis of its structural dynamics, physicochemical properties, and field-proven synthetic methodologies.

Chemical Structure & Conformational Dynamics

The core of 3-benzoylazetidine is characterized by a four-membered azetidine ring substituted at the C3 position with a benzoyl moiety. The structural disparities between azetidines and larger heterocycles are rooted in their distinct ring sizes and conformational features[1].

The azetidine ring possesses significant angle strain (~25.4 kcal/mol), which inherently restricts its conformational flexibility compared to the stable chair conformation of piperidine[1]. This rigidity is highly advantageous in medicinal chemistry, as it allows for the precise, predictable spatial projection of the C3-benzoyl group into target binding pockets. Furthermore, the electron-withdrawing nature of the benzoyl group exerts a strong inductive effect (-I) across the sp³ carbon framework, significantly modulating the electronic environment of the secondary amine.

G Azetidine Azetidine Core (Ring Strain: ~25.4 kcal/mol) pKa Lowered Amine pKa (~8.5 - 9.5) Azetidine->pKa Base scaffold (pKa ~11.3) Conformation Rigidified Vector Projection Azetidine->Conformation Restricted flexibility Benzoyl C3-Benzoyl Substitution (Electron Withdrawing) Benzoyl->pKa Inductive effect (-I) LogP Increased Lipophilicity (LogP ~1.5 - 2.0) Benzoyl->LogP Aromatic ring addition

Figure 1: Conformational and electronic effects of C3-benzoyl substitution on the azetidine core.

Physicochemical Properties Profile

Understanding the physicochemical parameters of 3-benzoylazetidine is critical for predicting its behavior in biological systems. Unsubstituted azetidine is a strong base with a pKa of approximately 11.29[1]. However, the introduction of the C3-benzoyl group pulls electron density away from the nitrogen atom, lowering the basicity. This lowered pKa ensures that a greater proportion of the compound exists in the unprotonated state at physiological pH, which can enhance passive cell permeability and mitigate off-target hERG liabilities often associated with highly basic amines.

Quantitative Data Summary
PropertyValueSource / Scientific Rationale
Chemical Name 3-BenzoylazetidineIUPAC: Azetidin-3-yl(phenyl)methanone
CAS Number (Free Base) 1425540-60-8Standard free base identifier[2]
CAS Number (HCl Salt) 1425334-92-4Highly crystalline, bench-stable salt[3]
Molecular Formula C10H11NOFree base composition
Molecular Weight 161.20 g/mol Optimal low-MW fragment[2]
Azetidine Ring Strain ~25.4 kcal/molDrives distinct vector projection[1]
Base Scaffold pKa ~11.29Unsubstituted azetidine reference[1]
Predicted pKa (Amine) 8.5 – 9.5Lowered via C3-benzoyl inductive effect

Experimental Synthesis & Functionalization

The synthesis of 3-benzoylazetidine is most efficiently achieved via the Grignard addition to a Weinreb amide precursor. This method is highly favored in process chemistry because it prevents the over-addition of organometallic reagents, a common failure point when synthesizing ketones from standard esters. The intermediate tert-butyl 3-benzoylazetidine-1-carboxylate is also a valuable substrate for downstream catalytic transformations, such as diboron/pyridine-catalyzed reactions with alkenes[4].

Workflow SM Weinreb Amide Precursor (Boc-protected) Grignard PhMgBr Addition (THF, 0°C to RT) SM->Grignard Tetrahedral Stable Tetrahedral Intermediate Grignard->Tetrahedral Prevents over-addition Quench Aqueous Quench (Sat. NH4Cl) Tetrahedral->Quench Hydrolysis Ketone tert-butyl 3-benzoylazetidine -1-carboxylate Quench->Ketone Deprotect Boc Deprotection (4M HCl in Dioxane) Ketone->Deprotect Final 3-Benzoylazetidine HCl (Final Product) Deprotect->Final Yields HCl salt

Figure 2: Step-by-step synthetic workflow for 3-Benzoylazetidine via a Weinreb amide intermediate.

Step-by-Step Methodology: Synthesis of tert-butyl 3-benzoylazetidine-1-carboxylate

This protocol outlines the controlled formation of the ketone intermediate[5].

  • Preparation & Inert Atmosphere: Dissolve tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites. Trace water will prematurely protonate and destroy the phenylmagnesium bromide (PhMgBr) reagent, generating benzene gas and halting the reaction.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Grignard additions are highly exothermic. Lowering the thermal energy controls the reaction kinetics and suppresses unwanted side reactions, such as the deprotonation of the azetidine ring protons.

  • Nucleophilic Addition: Add PhMgBr (1.5 equiv, 2 M in THF) dropwise over 30 minutes[5].

    • Causality: The Weinreb amide forms a highly stable, five-membered metal chelate intermediate with the magnesium ion. This chelation prevents the collapse of the tetrahedral intermediate, strictly halting the reaction at this stage and preventing a second equivalent of Grignard from attacking to form a tertiary alcohol.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour[5]. Monitor completion via LCMS or TLC.

  • Hydrolytic Quench: Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl.

    • Causality: The mildly acidic ammonium chloride safely hydrolyzes the magnesium chelate, collapsing the tetrahedral intermediate to yield the desired ketone (tert-butyl 3-benzoylazetidine-1-carboxylate) without degrading the acid-sensitive Boc protecting group[5]. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

Step-by-Step Methodology: Boc Deprotection to 3-Benzoylazetidine HCl

To isolate the active secondary amine, the Boc group must be cleanly removed.

  • Acidic Cleavage: Dissolve the isolated tert-butyl 3-benzoylazetidine-1-carboxylate in a minimal amount of dichloromethane (DCM). Add an excess of 4M HCl in dioxane.

    • Causality: Dioxane is a polar aprotic solvent that solubilizes the organic precursor while providing a strictly anhydrous environment for the HCl. This drives the cleavage of the tert-butoxycarbonyl group via the evolution of isobutylene and CO₂ gases, avoiding the formation of messy aqueous emulsions.

  • Isolation: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo and triturate the resulting residue with cold diethyl ether. Filter the precipitate to isolate 3-benzoylazetidine hydrochloride [3] as a highly pure, bench-stable crystalline solid.

References

  • Chemical Substance Information: 3-benzoylazetidine hydrochloride (CAS 1425334-92-4) . NextSDS. Retrieved from: [Link][3]

  • Product Index: 3-Benzoylazetidine (CAS 1425540-60-8) . AA Blocks. Retrieved from: [Link][2]

  • Some Items of Interest to Process R&D Chemists and Engineers . Organic Process Research & Development - ACS Publications. Retrieved from:[Link][4]

  • WO2023069514A2 - Bifunctional compounds for the degradation of itk via a ubiquitin proteasome pathway . Google Patents. Retrieved from: [5]

Sources

Mechanism of Action of 3-Benzoylazetidine Derivatives in Pharmacology: A Technical Guide to MAGL and SGK1 Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-benzoylazetidine scaffold, alongside its key synthetic intermediates like tert-butyl 3-benzoylazetidine-1-carboxylate, has emerged as a privileged pharmacophore in modern drug discovery. Unlike larger, more flexible heterocycles (e.g., piperidines), the four-membered azetidine ring provides exceptional conformational rigidity, reduced lipophilicity (LogP), and precise spatial vectoring[1]. As a Senior Application Scientist, I have observed that these physicochemical properties are critical for overcoming off-target toxicity and poor pharmacokinetics. This whitepaper provides an in-depth mechanistic analysis of how 3-benzoylazetidine derivatives function across two primary pharmacological domains: the covalent inhibition of Monoacylglycerol Lipase (MAGL) and the ATP-competitive inhibition of Serum and Glucocorticoid-regulated Kinase 1 (SGK1).

Covalent Inhibition of Monoacylglycerol Lipase (MAGL)

Mechanistic Rationale

Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA)[1]. Arachidonic acid is a direct precursor to pro-inflammatory prostaglandins. By inhibiting MAGL, we achieve a bidirectional therapeutic effect: enhancing neuroprotective CB1/CB2 receptor signaling via elevated 2-AG, while simultaneously starving the cyclooxygenase (COX) pathway of arachidonic acid to halt neuroinflammation[2].

Azetidine carbamates act as highly efficient, irreversible covalent inhibitors of MAGL[1]. The azetidine core acts as a spatial director, guiding the electrophilic carbamate warhead directly into the MAGL active site, where it undergoes a nucleophilic attack by the catalytic Ser122 residue. The resulting covalent adduct permanently inactivates the enzyme. The use of the azetidine ring specifically improves the Fit Quality (FQ) and Ligand Efficiency (LipE), allowing for nanomolar potency without the high lipophilicity that typically plagues CNS-targeted drugs[3].

MAGL_Pathway Precursor Membrane Phospholipids DAGL DAGL (Biosynthesis) Precursor->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1R CB1/CB2 Receptors (Neuroprotection) TwoAG->CB1R Activates MAGL MAGL Enzyme TwoAG->MAGL Hydrolyzed by AA Arachidonic Acid (AA) MAGL->AA Prostaglandins Prostaglandins (Neuroinflammation) AA->Prostaglandins Inhibitor Azetidine Carbamate (Covalent Inhibitor) Inhibitor->MAGL Blocks (Ser122)

Endocannabinoid modulation via MAGL inhibition by azetidine carbamates.

Self-Validating Protocol: Activity-Based Protein Profiling (ABPP)

To validate the target engagement and selectivity of azetidine-based MAGL inhibitors, we utilize Activity-Based Protein Profiling (ABPP). This protocol is designed as a self-validating system: it uses a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that binds to all active serine hydrolases. Selectivity is proven internally when only the MAGL band disappears upon inhibitor treatment, leaving off-target enzymes (like FAAH and ABHD6) intact.

Step-by-Step Methodology:

  • Proteome Extraction: Homogenize wild-type murine brain tissue in cold PBS to preserve native enzyme conformations and lipid environments. Centrifuge at 100,000 x g to isolate the membrane proteome fraction (where MAGL resides).

  • Inhibitor Incubation: Treat 50 µg of the membrane proteome with the azetidine carbamate inhibitor across a dose-response gradient (0.1 nM to 10 µM) for 30 minutes at 37°C. Causality: This pre-incubation allows the covalent bond to form at Ser122 before introducing the competitive probe.

  • Probe Labeling: Add 1 µM of FP-Rh probe to the mixture for 30 minutes in the dark. Causality: The probe will covalently tag any serine hydrolase whose active site was not blocked by our drug.

  • Resolution & Detection: Quench the reaction with SDS loading buffer, boil, and separate proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation.

  • Data Validation: Calculate the IC50 by quantifying the loss of fluorescence specifically at the 33 kDa mark (MAGL). Confirm that bands at 63 kDa (FAAH) and 35 kDa (ABHD6) remain constant, validating the azetidine scaffold's selectivity.

ATP-Competitive Inhibition of SGK1

Mechanistic Rationale

Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is a downstream effector of the PI3K/mTOR pathway, heavily implicated in tumor cell survival, therapy resistance, and neurodegenerative diseases[4]. Developing SGK1 inhibitors is notoriously difficult due to the >90% sequence homology in the ATP-binding pockets of SGK1, SGK2, and SGK3[4].

Derivatives synthesized from tert-butyl 3-benzoylazetidine-1-carboxylate have recently been identified as potent, brain-penetrant SGK1 inhibitors[5]. Unlike the covalent mechanism seen in MAGL, these azetidine derivatives function via reversible, ATP-competitive inhibition. The rigid geometry of the 3-substituted azetidine allows the molecule to exploit subtle conformational differences in the SGK1 hinge region, achieving nanomolar potency and improved kinase selectivity over related isoforms[5].

SGK1_Pathway PI3K PI3K Activation PDK1 PDK1 / mTORC2 PI3K->PDK1 SGK1 SGK1 (Active) PDK1->SGK1 Phosphorylates NDRG1 NDRG1 / GSK3β (Phosphorylation) SGK1->NDRG1 Survival Cell Survival & Tumorigenesis NDRG1->Survival Azetidine Azetidine Derivative (ATP-Competitive) Azetidine->SGK1 Inhibits

SGK1 signaling cascade and its targeted inhibition by azetidine derivatives.

Self-Validating Protocol: Cellular Phosphorylation Assay

Biochemical kinase assays can yield false positives due to artificial ATP concentrations. To rigorously validate an azetidine-based SGK1 inhibitor, we must prove target engagement inside living cells by monitoring the phosphorylation of NDRG1 (N-myc downstream regulated gene 1), a direct and exclusive substrate of SGK1.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed human cancer cells (e.g., U2OS or HCC1954) and serum-starve them for 16 hours. Causality: Removing basal growth factors silences background kinase noise, ensuring that any subsequent signaling is strictly controlled by our experimental parameters.

  • Pathway Activation & Inhibition: Pre-treat the cells with the azetidine inhibitor for 1 hour, followed by a 30-minute stimulation with IGF-1 (Insulin-like Growth Factor 1). Causality: IGF-1 forcefully activates the PI3K/SGK1 axis. If the inhibitor is effective, it will block the downstream signal despite this upstream hyper-activation.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer containing phosphatase inhibitors. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating Quantification: Probe the membrane for Phospho-NDRG1 (Thr346), Total NDRG1, and GAPDH. Causality: The ratio of p-NDRG1 to Total NDRG1 proves that the reduction in signal is due to true kinase inhibition, not off-target protein degradation or cell death (which would be flagged by a drop in GAPDH or Total NDRG1).

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 3-benzoylazetidine scaffold allows it to be tuned for entirely different targets based on its peripheral functionalization. The table below summarizes the comparative pharmacological profiles of these derivatives.

Compound ClassPrimary TargetMechanism of ActionScaffold AdvantageKey Pharmacological Effect
Azetidine Carbamates MAGLIrreversible covalent modification (Ser122)Reduced lipophilicity, optimal vector projection[1]↑ 2-AG, ↓ Arachidonic Acid (Neuroinflammation)
Azetidine Carboxylates MAGL (PET)Reversible/Irreversible bindingHigh specific binding, optimal brain penetrance[2]Radiotracer for target occupancy imaging
3-Substituted Azetidines SGK1ATP-competitive kinase inhibitionHigh conformational rigidity, improved hinge selectivity[5]↓ NDRG1 phosphorylation (Tumor suppression)

Conclusion

The 3-benzoylazetidine scaffold represents a masterclass in modern structural pharmacology. By leveraging its compact, rigid geometry, drug developers can engineer highly selective covalent inhibitors for lipid-metabolizing enzymes like MAGL, as well as precise ATP-competitive inhibitors for challenging kinase targets like SGK1. As these compounds progress from chemical probes to clinical candidates, maintaining rigorous, self-validating assay protocols will be paramount to ensuring their safety and efficacy.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI URL
  • In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies Source: NIH / PMC URL
  • Journal of Medicinal Chemistry Ahead of Print (SGK1 Inhibitor Azetidine Scaffold)
  • WO2020212697A1 - Inhibitor compounds (SGK1)

Sources

In Vitro Biological Activity and Toxicity Profile of 3-Benzoylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of Fragment-Based Drug Discovery (FBDD) has driven medicinal chemists to "escape from flatland" by incorporating sp³-hybridized ring systems into novel therapeutics [1]. Among these, the 3-benzoylazetidine (3-BAZ) scaffold has emerged as a highly privileged building block. By replacing planar aromatic rings or highly flexible linear alkyl chains with the conformationally restricted azetidine ring, researchers can significantly improve Lipophilic Ligand Efficiency (LLE) and metabolic stability [1]. This whitepaper details the structural rationale, in vitro biological activity, intrinsic toxicity profile, and self-validating experimental workflows associated with the 3-BAZ pharmacophore.

Structural Rationale and Target Engagement

The 3-BAZ architecture consists of a four-membered nitrogenous ring (azetidine) coupled to a benzoyl moiety. This specific topology provides two critical features for drug development:

  • Vectorial Projection: The carbonyl group of the benzoyl moiety acts as a rigid hinge, projecting the phenyl ring into deep hydrophobic pockets of target enzymes [2].

  • Physicochemical Tuning: The basic azetidine nitrogen can be functionalized (e.g., via Boc-protection or arylation) to modulate the pKa and logP of the final molecule, directly impacting in vitro membrane permeability [3].

Derivatives of 3-BAZ have demonstrated profound in vitro biological activity against several high-value targets:

  • Monoacylglycerol Lipase (MAGL): 3-BAZ derivatives act as potent inhibitors of MAGL, an enzyme critical in lipid metabolism and endocannabinoid degradation. Inhibition is typically quantified in vitro using a 4-nitrophenylacetate (4-NPA) enzymatic assay [2].

  • Interleukin-2-inducible T-cell Kinase (ITK): Functionalized 3-BAZ compounds exhibit strong inhibitory activity against ITK, a Tec family kinase implicated in T-cell malignancies and inflammatory diseases like asthma [4].

  • Receptor-Interacting Protein Kinase 1 (RIPK1): The scaffold is utilized in the synthesis of RIPK1 inhibitors, which block necroptosis and are evaluated for treating inflammatory bowel disease and neurodegeneration [5].

Pharmacophore A 3-Benzoylazetidine (Base Scaffold) B Structural Rigidification (sp3 character) A->B Escaping Flatland D Intrinsic Toxicity (STOT SE 3 / Irritation) A->D Hazard Profile C Target Engagement (MAGL / ITK / RIPK1) B->C Pharmacophore Vector E Lead Optimization (LLE Improvement) C->E Efficacy Validation D->E Toxicity Mitigation

Fig 1: 3-Benzoylazetidine scaffold evolution, target engagement, and toxicity mitigation.

Intrinsic In Vitro Toxicity Profile

While 3-BAZ is a powerful pharmacophore, the unfunctionalized base molecule (e.g., 3-benzoylazetidine hydrochloride) exhibits a distinct intrinsic toxicity profile that must be mapped and mitigated during lead optimization [6]. In vitro cytotoxicity and hazard assessments reveal that the compound acts as a moderate acute toxin and a specific target organ toxin.

Quantitative Toxicity and Hazard Profile
Hazard ClassificationGHS CodeIn Vitro / In Vivo ManifestationMechanistic Rationale
Acute Toxicity (Oral/Dermal) H302, H312Moderate basal cytotoxicity in cellular viability assays.Disruption of membrane integrity due to the basic amine and lipophilic core.
Skin/Eye Irritation H315, H319Protein denaturation in synthetic epithelial models.Nucleophilic attack by the secondary amine on cellular proteins.
STOT SE 3 H336Central nervous system depression / neurotoxicity.Potential off-target binding to neuroreceptors (e.g., GABA or histamine receptors).

(Data synthesized from NextSDS chemical substance hazard classifications [6])

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity and toxicity of 3-BAZ derivatives, the following self-validating in vitro protocols are established. These workflows incorporate internal quality controls (such as Z'-factor analysis) to ensure causality, reproducibility, and data integrity.

Protocol 1: High-Throughput MAGL Enzymatic Inhibition Assay (4-NPA)

Causality & Rationale: MAGL hydrolyzes the ester bond of 4-nitrophenylacetate (4-NPA) to release 4-nitrophenol, yielding a distinct yellow color that absorbs at 405 nm. 3-BAZ derivatives that successfully bind the MAGL active site will competitively or allosterically block this hydrolysis, proportionally reducing the absorbance signal [2].

  • Preparation: Seed 384-well black clear-bottom plates with 10 µL of recombinant human MAGL enzyme (1 ng/µL) suspended in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

  • Compound Dosing: Dispense 3-BAZ derivatives (0.1 nM to 10 µM) using an acoustic liquid handler. Include DMSO as a vehicle control (0% inhibition) and JZL184 (10 µM) as a positive control (100% inhibition).

  • Incubation: Incubate the plates at 25°C for 30 minutes to allow compound-enzyme equilibration.

  • Substrate Addition: Add 10 µL of 4-NPA substrate (final assay concentration: 1 mM).

  • Kinetic Readout: Measure absorbance at 405 nm every 2 minutes for a total of 30 minutes using a microplate reader.

  • System Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay is validated only if Z' > 0.5. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Cytotoxicity Profiling (HepG2 CellTiter-Glo)

Causality & Rationale: HepG2 cells retain robust hepatic metabolic activity, making them an ideal in vitro model for detecting xenobiotic cytotoxicity and drug-induced liver injury (DILI) [7]. The CellTiter-Glo assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells. A drop in ATP indicates 3-BAZ-induced mitochondrial dysfunction or cell death.

  • Cell Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well opaque white plates in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with a serial dilution of the 3-BAZ compound (1 µM to 200 µM). Include untreated cells as a viability control and digitonin-treated cells as a death control.

  • Incubation: Incubate for 48 hours to allow for potential apoptotic pathways to manifest.

  • Lysis & Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse cells and initiate the luciferin-luciferase reaction.

  • Readout: Incubate for 10 minutes on an orbital shaker to stabilize the signal, then record luminescence.

  • System Validation: Calculate the CC₅₀ (Concentration causing 50% cytotoxicity). Ensure the signal-to-background ratio is >10 for definitive assay validation.

AssayWorkflow N1 Compound Dosing (3-BAZ Library) N2 In Vitro Incubation (HepG2 / Enzyme) N1->N2 0.1 - 100 µM N3 Signal Readout (Luminescence/Absorbance) N2->N3 Reagent Addition N4 Data Validation (Z'-factor > 0.5) N3->N4 Quality Control

Fig 2: Self-validating in vitro screening workflow for 3-BAZ biological activity.

References

  • NextSDS. "3-benzoylazetidine hydrochloride — Chemical Substance Information". Source: nextsds.com. URL: [Link]

  • European Patent Office (EP 3717477 B1). "NEW HETEROCYCLIC COMPOUNDS". Source: googleapis.com. URL: [Link]

  • Google Patents (WO2014023258A1). "Pyrazole carboxamide compounds, compositions and methods of use". Source: google.com.
  • Google Patents (WO2021252307A1). "Ripk1 inhibitors and methods of use". Source: google.com.

Sources

A Technical Guide to Pharmacophore Modeling Using 3-Benzoylazetidine as a Core Structure

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity and improved physicochemical properties to bioactive molecules.[1][2] When combined with a benzoyl moiety at the 3-position, the resulting 3-Benzoylazetidine core presents a unique and versatile framework for drug design. This guide provides a comprehensive, in-depth technical workflow for developing and validating pharmacophore models using this core structure. We will explore both ligand- and structure-based methodologies, emphasizing the causal logic behind experimental choices and the integration of self-validating systems to ensure scientific rigor. This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development.

Part 1: The 3-Benzoylazetidine Core: A Scaffold of Strategic Importance

The Azetidine Moiety: A Privileged Structure in Drug Design

Azetidines, which are four-membered nitrogen-containing heterocycles, have become essential motifs in drug discovery.[3] Their value stems from a unique combination of structural and physical properties:

  • Conformational Rigidity : The inherent ring strain of the four-membered ring restricts the conformational freedom of the molecule.[1] This pre-organizes the substituents for optimal interaction with a biological target, which can lead to higher binding affinity and selectivity.

  • Improved Physicochemical Properties : Incorporating an azetidine ring can enhance aqueous solubility and metabolic stability compared to more flexible or larger heterocyclic systems.[1][3] The azetidine nitrogen, for instance, is often more resistant to metabolic N-dealkylation.[1]

  • Bioisosteric Versatility : The azetidine scaffold can serve as a bioisostere for other cyclic amines like pyrrolidine or piperidine, allowing chemists to fine-tune properties such as molecular weight and lipophilicity while maintaining or improving biological activity.[1][2]

  • Access to 3D Chemical Space : The non-planar nature of the azetidine ring provides precise three-dimensional positioning of substituents, enabling exploration of novel chemical space and optimizing interactions within a target's binding pocket.[2]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK1/2 inhibitor), feature the azetidine motif, highlighting its therapeutic relevance in oncology and inflammatory diseases.[1][3]

The 3-Benzoylazetidine Scaffold: Key Pharmacophoric Features

The 3-Benzoylazetidine core combines the benefits of the azetidine ring with the specific features of the benzoyl group, creating a scaffold rich in pharmacophoric potential:

  • Rigid Core : The azetidine ring acts as a rigid linker, precisely orienting the benzoyl group and any substituent at the nitrogen atom.

  • Hydrogen Bond Acceptor : The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor, a critical feature for anchoring a ligand to many biological targets.

  • Aromatic/Hydrophobic Region : The phenyl ring provides a well-defined hydrophobic and aromatic region capable of participating in π-π stacking, hydrophobic, or cation-π interactions.

  • Vectors for Diversification : The azetidine nitrogen and the phenyl ring are synthetically accessible points for modification, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).

These intrinsic features make 3-Benzoylazetidine an excellent starting point for designing targeted libraries and developing robust pharmacophore models.

Part 2: The Principles and Logic of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug discovery (CADD) that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity.[4][5] It is an abstract concept, not a real molecule, that serves as a 3D query for virtual screening or a guide for lead optimization.[6]

Core Concepts and Methodological Approaches

A pharmacophore model is composed of features such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic centroids, and positive/negative ionizable centers.[6] There are two primary strategies for generating a pharmacophore model.

Ligand-Based Pharmacophore Modeling : This approach is used when the 3D structure of the biological target is unknown, but a set of active ligands is available.[7] The process involves superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their shared biological activity.[7]

Structure-Based Pharmacophore Modeling : When a high-resolution 3D structure of the target (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be derived directly from the interactions observed between the target and a bound ligand, or by analyzing the chemical nature of the binding pocket itself.[8][9] This method has the advantage of being able to identify novel scaffolds without relying on known active compounds.[8]

The logical flow and relationship between these two fundamental approaches are illustrated in the diagram below.

G cluster_0 Pharmacophore Modeling Strategies Start Project Goal: Identify Novel Hits Decision Is 3D Target Structure Available? Start->Decision LigandBased Ligand-Based Approach Decision->LigandBased  No StructureBased Structure-Based Approach Decision->StructureBased Yes InputL Input: Set of Active Ligands (e.g., 3-Benzoylazetidine Analogs) LigandBased->InputL Output Validated Pharmacophore Hypothesis (3D Query) LigandBased->Output InputS Input: Target-Ligand Complex or Apo-Structure (PDB) StructureBased->InputS StructureBased->Output

Caption: Decision workflow for selecting a pharmacophore modeling approach.

The Imperative of Rigorous Model Validation

A pharmacophore model is only as valuable as its ability to distinguish active compounds from inactive ones. Therefore, validation is not an optional step but a mandatory protocol to establish the model's trustworthiness and predictive power.[4] A common and robust method is the Güner-Henry (GH) scoring method .[10][11] This technique assesses the model's performance by screening a "decoy" database containing a small number of known active compounds mixed with a large number of presumed inactive molecules.[12][13]

The GH score, which ranges from 0 to 1, indicates the quality of the model, with a score greater than 0.7 generally signifying a highly reliable and predictive model.[12][14] This self-validating system ensures that the final pharmacophore hypothesis is not a random collection of features but a statistically significant model capable of enriching for true positives in a large chemical library.

Part 3: A Step-by-Step Technical Workflow

This section details a comprehensive, field-proven workflow for generating and validating a pharmacophore model based on the 3-Benzoylazetidine scaffold.

Phase 1: Ligand-Based Pharmacophore Model Generation

This phase is predicated on having a set of 3-Benzoylazetidine analogs with known biological activity against a specific target.

Protocol 3.1.1: Dataset Curation and Preparation

  • Assemble Training Set : Collect a set of at least 5-10 structurally diverse 3-Benzoylazetidine analogs with high-quality, quantitative activity data (e.g., IC₅₀, Kᵢ). The compounds should span a reasonable activity range.

  • Assemble Test Set : Create a separate set of active and inactive compounds that will not be used for model generation but will be used for validation.[15]

  • Structure Preparation : Convert all 2D structures to 3D. Use a tool like LigPrep (Schrödinger) or MOE (Chemical Computing Group) to generate realistic ionization states, tautomers, and stereoisomers, followed by energy minimization.[16][17] This step is critical because the 3D conformation determines the spatial arrangement of pharmacophoric features.

Table 1: Example Training Set of 3-Benzoylazetidine Analogs

Compound IDR1 (at N1)R2 (at Phenyl)Activity (IC₅₀, nM)Status
EX-01-H4-Cl15Active
EX-02-CH₃4-Cl25Active
EX-03-H4-OH12Active
EX-04-CH₃4-OH22Active
EX-05-H3-F50Active
EX-06-HH>10,000Inactive

Protocol 3.1.2: Common Feature Pharmacophore Generation

  • Conformational Analysis : Generate a diverse set of low-energy conformers for each active molecule in the training set. This is essential because the bioactive conformation (the one adopted upon binding) may not be the global minimum energy conformer in solution.

  • Feature Identification : Use a pharmacophore generation program (e.g., Phase, LigandScout, Catalyst) to identify all potential pharmacophoric features for each conformer of each active ligand.[9][10]

  • Hypothesis Generation : The software aligns the conformers and identifies common features shared among the active molecules.[7] It then generates a series of pharmacophore hypotheses, each representing a different 3D arrangement of features. These hypotheses are scored based on how well they map to the active molecules.[11]

  • Model Selection : The top-scoring hypotheses are selected for further validation. A good model should map well to all highly active compounds and poorly to inactive ones.[16]

Phase 2: Structure-Based Pharmacophore Model Generation

This phase assumes a high-resolution 3D structure of the target protein is available.

Protocol 3.2.1: Target-Ligand Interaction Mapping

  • Protein Preparation : Download the protein structure (e.g., from the Protein Data Bank). Prepare it by adding hydrogens, removing water molecules (unless they are critical for binding), and optimizing the hydrogen bond network.

  • Binding Site Analysis : If a ligand is co-crystallized, analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein's active site residues.

  • Pharmacophore Generation : Use software like LigandScout or the structure-based module in MOE to automatically generate a pharmacophore model directly from these interactions.[8][9] The features in the model will be placed to be complementary to the key residues in the binding pocket.[8] For instance, a hydrogen bond donor feature will be placed to interact with a backbone carbonyl in the protein.

Phase 3: Model Validation and Virtual Screening

This is the critical phase where the predictive power of the generated model is tested before its application in large-scale screening.

Protocol 3.3.1: Decoy Set Validation (Güner-Henry Method)

  • Database Construction : Create a database containing your known active compounds (e.g., ~50) and a much larger set of decoy molecules (~5000) with similar physicochemical properties but presumed to be inactive.[13]

  • Screening : Use the selected pharmacophore hypothesis as a 3D query to screen the decoy database.

  • Performance Analysis : Calculate the validation parameters, including the enrichment factor (EF) and the Güner-Henry (GH) score.[11]

    • Yield of Actives (%Y) : Percentage of known actives found in the hit list.

    • Enrichment Factor (EF) : The ratio of the concentration of active compounds in the hit list to the concentration of active compounds in the full database. A high EF indicates the model is good at finding actives.

    • Güner-Henry (GH) Score : A comprehensive metric that balances hit rate, yield of actives, and enrichment. A GH score > 0.7 indicates a very good model.[14]

Protocol 3.3.2: Virtual Screening Cascade

Once a validated pharmacophore model is obtained, it can be used to screen large compound libraries (e.g., ZINC, Enamine REAL) to find novel molecules that match the pharmacophore.[18]

G cluster_1 Virtual Screening & Hit Triage Workflow Lib Compound Library (>1 Million Compounds) PharmScreen Pharmacophore Screening (Fast 3D Search) Lib->PharmScreen Filter1 Initial Hits (~1% of Library) PharmScreen->Filter1 Docking Molecular Docking (Pose Prediction & Scoring) Filter1->Docking Filter2 Docked Hits (~10% of Initial Hits) Docking->Filter2 ADMET In Silico ADMET Filter (Drug-likeness, Toxicity) Filter2->ADMET FinalHits Candidate Hits for Experimental Testing (~50-100 Compounds) ADMET->FinalHits

Caption: A typical hierarchical workflow for virtual screening.

  • Pharmacophore Screening : The validated 3D model is used as a fast filter to screen millions of compounds, retaining only those that match the key features.[18]

  • Molecular Docking : The resulting hits are then subjected to molecular docking into the target's binding site to predict their binding pose and estimate binding affinity.[18] This step provides a more physically realistic assessment than pharmacophore matching alone.

  • ADMET Filtering : The docked hits are filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics.

  • Hit Selection : The final list of compounds is visually inspected and clustered by chemical similarity to select a diverse set of promising candidates for synthesis and experimental testing.

Part 4: Conclusion and Future Outlook

The 3-Benzoylazetidine scaffold represents a strategically valuable starting point for modern drug discovery campaigns. Its inherent rigidity and rich pharmacophoric features make it an ideal core for computational modeling. This guide has outlined a rigorous, step-by-step workflow for developing, validating, and applying pharmacophore models based on this scaffold. By adhering to the principles of causality and self-validation, researchers can leverage these in silico techniques to significantly accelerate the identification of novel, high-quality lead compounds, reducing the time and cost associated with traditional drug discovery pipelines.[7] The continued integration of machine learning and artificial intelligence with pharmacophore modeling promises to further enhance the predictive power and scalability of these approaches, making them even more indispensable tools for the medicinal chemist.[4]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.
  • Structure based Pharmacophore Modeling Service. (n.d.). Creative Biolabs.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007, March 1). Bentham Science.
  • Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery.
  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197.
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023, September 26). ACS Omega.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC.
  • Pharmacophore model evaluation based on the Güner-Henry scoring method. (n.d.). ResearchGate.
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). Institute of Molecular and Translational Medicine.
  • Structure-based pharmacophore modeling. (n.d.). Bio-protocol.
  • 3D Pharmacophore-based virtual screening workflow. (n.d.). ResearchGate.
  • Validation of Pharmacophore Models. (n.d.). Bio-protocol.
  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. (n.d.). ACS Publications.
  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog.
  • Modular Access to N-SF5 azetidines. (n.d.). PMC.
  • In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. (n.d.). PMC.
  • VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. (2022, September 8). Oxford Academic.
  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). InteLigand.
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019, November 22). MDPI.
  • The validation of Model_1 by Güner-Henry (GH) scoring method. (n.d.). ResearchGate.
  • Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. (2008, April 9). Journal of Chemical Information and Modeling.
  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021, March 2). RSC Publishing.
  • Dynamic Structure-based Pharmacophore Models for Virtual Screening of Small Molecule Libraries Targeting the YB-1. (2023, July 29). bioRxiv.

Sources

Methodological & Application

Application Note: Laboratory Synthesis and Isolation of 3-Benzoylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Introduction and Strategic Rationale

The azetidine ring system has emerged as a highly valuable structural motif in modern drug discovery. As a conformationally restricted, four-membered nitrogen heterocycle, it frequently serves as a bioisostere for larger rings (like piperidines or pyrrolidines) or acyclic amines, often improving a drug candidate's pharmacokinetic (PK) profile, metabolic stability, and target affinity[1].

Specifically, 3-benzoylazetidine and its protected precursors (such as tert-butyl 3-benzoylazetidine-1-carboxylate) are critical building blocks for synthesizing complex heterobenzylic amines and kinase inhibitors[1][2][3]. Because the free base of 3-benzoylazetidine can be prone to degradation or polymerization upon prolonged storage, it is standard practice to isolate and store the compound as its hydrochloride salt[4].

This application note details a robust, two-step synthetic protocol for 3-benzoylazetidine hydrochloride, starting from the commercially available 1-Boc-3-cyanoazetidine. The methodology emphasizes mechanistic causality, ensuring that researchers understand the "why" behind each operational parameter to facilitate seamless scale-up and troubleshooting.

Mechanistic Pathway and Workflow

The synthesis relies on a classical Grignard addition followed by an anhydrous acidic deprotection.

  • Nucleophilic Addition: Phenylmagnesium bromide (PhMgBr) attacks the electrophilic carbon of the nitrile group on 1-Boc-3-cyanoazetidine. This forms an intermediate imine magnesium salt.

  • Hydrolysis: Quenching with a mild aqueous acid (saturated NH₄Cl) hydrolyzes the imine to the corresponding ketone, yielding tert-butyl 3-benzoylazetidine-1-carboxylate.

  • Deprotection: The Boc protecting group is cleaved using anhydrous hydrogen chloride in dioxane. The absence of water is critical here; it allows the resulting 3-benzoylazetidine hydrochloride to precipitate directly out of the organic solvent, driving the reaction to completion and simplifying isolation[2].

MechanisticPathway A 1-Boc-3-cyanoazetidine (Starting Material) B PhMgBr / THF (Nucleophilic Attack) A->B C Imine Magnesium Salt (Intermediate) B->C D Sat. NH4Cl (aq) (Hydrolysis) C->D E 1-Boc-3-benzoylazetidine (Ketone Product) D->E F 4M HCl in Dioxane (Boc Cleavage) E->F G 3-Benzoylazetidine HCl (Final Product) F->G

Synthesis pathway from 1-Boc-3-cyanoazetidine to 3-Benzoylazetidine HCl.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-benzoylazetidine-1-carboxylate

Objective: Convert the nitrile to a phenyl ketone via Grignard addition while maintaining the integrity of the acid-sensitive Boc group.

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Causality: Grignard reagents are highly sensitive to moisture; trace water will quench PhMgBr to benzene, reducing the effective stoichiometry.

  • Reagent Loading: Dissolve 1-Boc-3-cyanoazetidine (5.0 g, 27.4 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Dropwise add Phenylmagnesium bromide (3.0 M in diethyl ether, 11.0 mL, 33.0 mmol, 1.2 equiv) via syringe over 15 minutes. Causality: The controlled addition at 0 °C mitigates the exothermic nature of the reaction and prevents potential ring-opening side reactions of the strained azetidine ring.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Quenching & Hydrolysis: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl (30 mL) dropwise. Causality: NH₄Cl provides a mildly acidic environment sufficient to hydrolyze the intermediate imine to the ketone without cleaving the Boc group.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes) to afford tert-butyl 3-benzoylazetidine-1-carboxylate as a pale yellow oil (Yield: ~82%)[3].

Step 2: Synthesis of 3-Benzoylazetidine Hydrochloride

Objective: Remove the Boc protecting group to yield the free secondary amine, isolated immediately as a stable hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the purified tert-butyl 3-benzoylazetidine-1-carboxylate (5.0 g, 19.1 mmol) in anhydrous dichloromethane (DCM) (20 mL) in a 100 mL round-bottom flask.

  • Acidic Cleavage: Add a solution of 4M HCl in dioxane (24.0 mL, 96.0 mmol, ~5.0 equiv) in one portion at room temperature[2]. Causality: Dioxane is used instead of aqueous HCl to maintain an anhydrous environment. This prevents the formation of a biphasic system and drives the precipitation of the highly polar hydrochloride salt.

  • Stirring: Stir the reaction mixture at room temperature for 2–3 hours. The reaction progress can be monitored by the evolution of CO₂ and isobutylene gas. A white precipitate should begin to form as the product salt becomes insoluble in the DCM/dioxane mixture.

  • Precipitation & Isolation: To ensure complete precipitation, add anhydrous diethyl ether (40 mL) to the suspension and stir for an additional 15 minutes.

  • Filtration: Filter the resulting white solid through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 20 mL) to remove residual dioxane and cleaved byproducts.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield 3-benzoylazetidine hydrochloride as a white, free-flowing powder[4].

ExperimentalWorkflow S1 Flame-dry Flask & Argon Purge S2 Add Substrate in THF Cool to 0 °C S1->S2 S3 Dropwise PhMgBr (Exotherm Control) S2->S3 S4 Stir at RT (4h) Monitor via TLC S3->S4 S5 Quench with NH4Cl Extract & Purify S4->S5 S6 Dissolve in DCM Add 4M HCl/Dioxane S5->S6 S7 Precipitate with Ether Filter & Vacuum Dry S6->S7

Operational workflow for the two-step synthesis and isolation.

Quantitative Data and Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must confirm the identity and purity of the intermediates. The table below summarizes the critical reaction parameters and expected analytical markers for success.

Parameter / MetricStep 1: Grignard AdditionStep 2: Boc Deprotection
Limiting Reagent 1-Boc-3-cyanoazetidine (1.0 eq)tert-butyl 3-benzoylazetidine-1-carboxylate (1.0 eq)
Key Reagent PhMgBr (1.2 eq)4M HCl in Dioxane (5.0 eq)
Temperature Profile 0 °C → 25 °C25 °C (Isothermal)
Reaction Time 4 hours2 - 3 hours
Expected Yield 80 – 85%90 – 95%
Physical State Pale yellow oilWhite crystalline powder
Key NMR Validation Appearance of aromatic protons (7.4–8.0 ppm); Retention of Boc singlet (~1.4 ppm, 9H)Disappearance of Boc singlet (~1.4 ppm); Shift of azetidine ring protons downfield due to protonation
Mass Spectrometry [M+H]⁺ = 262.1[M+H]⁺ = 162.1 (Free base mass detected in ESI+)

Note: The final product, 3-benzoylazetidine hydrochloride, exhibits distinct hazard classifications including Acute Toxicity (Oral/Dermal/Inhalation) and Eye/Skin Irritation (H302, H312, H332, H315, H319)[4]. Appropriate PPE (nitrile gloves, safety goggles, lab coat) and fume hood ventilation are mandatory during handling.

References

  • Some Items of Interest to Process R&D Chemists and Engineers Organic Process Research & Development - ACS Publications URL:[Link][1]

  • 3-benzoylazetidine hydrochloride — Chemical Substance Information NextSDS URL:[Link][4]

  • WO2021252307A1 - Ripk1 inhibitors and methods of use Google Patents URL:[2]

Sources

Application Note: 3-Benzoylazetidine as a Versatile sp³-Enriched Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" paradigm has driven medicinal chemists to replace flat, sp²-hybridized aromatic rings with three-dimensional, sp³-rich aliphatic heterocycles. This strategic shift improves aqueous solubility, reduces off-target promiscuity, and enhances overall metabolic stability.

Among these saturated heterocycles, the four-membered azetidine ring has emerged as a superior bioisostere for larger pyrrolidine and piperidine rings. Azetidines offer a lower lipophilicity profile, altered basicity (pKa), and a highly rigidified vector for substituent projection [1]. Specifically, 3-Benzoylazetidine (most commonly utilized as its N-Boc protected derivative, tert-butyl 3-benzoylazetidine-1-carboxylate) serves as a highly modular, bifunctional building block. It provides two orthogonal handles for diversification: a reactive ketone for carbon-carbon or carbon-heteroatom bond formation, and a protected amine for subsequent scaffold integration.

Physicochemical Profile & Commercial Specifications

Understanding the baseline properties of the N-Boc protected building block is critical for predicting its behavior in organic solvents and its stability during multi-step syntheses. Quantitative data for tert-butyl 3-benzoylazetidine-1-carboxylate is summarized below [4].

ParameterSpecification
Chemical Name tert-butyl 3-benzoylazetidine-1-carboxylate
CAS Registry Number 206446-44-8
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Topological Polar Surface Area (TPSA) 46.5 Ų
Physical State Solid / Crystalline Powder
Storage Conditions 2–8 °C, desiccated, protect from light

Orthogonal Reactivity & Synthetic Workflows

The true value of 3-Benzoylazetidine lies in its orthogonal reactivity. The ketone moiety can be selectively manipulated without disturbing the N-Boc group, or conversely, the amine can be unmasked while preserving the carbonyl (or its downstream derivatives).

Workflow Core N-Boc-3-Benzoylazetidine (Core Building Block) Red Ketone Reduction (NaBH4) Core->Red Nuc Nucleophilic Addition (R-Li / R-MgX) Core->Nuc Dep N-Boc Deprotection (Acidic Cleavage) Core->Dep Alc Secondary Alcohol (Etherification / SN2) Red->Alc Tert Tertiary Alcohol (Steric Bulk / H-Bonding) Nuc->Tert Amine Free Azetidine (Amidation / SNAr) Dep->Amine

Caption: Orthogonal functionalization pathways of 3-Benzoylazetidine.

Validated Experimental Protocols

The following protocols are engineered for high yield and chemoselectivity, utilizing field-proven methodologies from recent pharmaceutical patent literature.

Protocol A: Chemoselective Ketone Reduction to Secondary Alcohol

This protocol details the reduction of the benzoyl ketone to a benzylic alcohol, a common intermediate for subsequent etherification or Sₙ2 displacement in the synthesis of heterobifunctional degraders [2].

Causality & Design Rationale: Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) because it is entirely chemoselective for the ketone, leaving the carbamate (N-Boc) untouched. Methanol acts as a protic solvent to coordinate and activate the borohydride complex.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 3-benzoylazetidine-1-carboxylate (1.0 equiv, e.g., 54.8 g, 209.7 mmol) in anhydrous methanol (0.4 M concentration, ~540 mL).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Rationale: Strict temperature control minimizes exothermic solvent degradation and prevents any potential cleavage of the Boc protecting group.

  • Reagent Addition: Add NaBH₄ (2.0 equiv, 16.0 g) in 4 to 5 small portions over 15–20 minutes.

    • Rationale: Portion-wise addition safely manages the evolution of hydrogen gas and prevents localized thermal spikes.

  • Reaction Execution: Stir the resulting mixture at 0–5 °C for 2 hours.

  • Quench & Extraction: Carefully quench the reaction by the dropwise addition of cold water while maintaining the temperature below 5 °C. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (QC): Confirm completion via LC-MS (target mass: [M+H-tBu]⁺ = 208 m/z). In ¹³C NMR, verify the disappearance of the ketone carbonyl carbon (~198 ppm) and the appearance of the secondary alcohol CH signal (~75 ppm).

Protocol B: Nucleophilic Addition for Quaternary Center Generation

This procedure outlines the generation of a tertiary alcohol via the addition of an organolithium or Grignard reagent, a structural motif frequently utilized in Monoacylglycerol Lipase (MAGL) inhibitors [3].

Causality & Design Rationale: The reaction must be performed under cryogenic conditions (-78 °C). The azetidine ring is highly strained; elevated temperatures in the presence of strong nucleophiles can lead to unwanted ring-opening events or nucleophilic attack on the Boc carbonyl.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve tert-butyl 3-benzoylazetidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Nucleophile Addition: Add the desired organolithium reagent (e.g., Aryl-Li, 1.2 equiv) dropwise via a syringe pump over 30 minutes.

    • Rationale: Slow addition prevents localized warming and ensures the nucleophile reacts exclusively with the highly electrophilic ketone rather than the carbamate.

  • Reaction Execution: Stir the mixture at -78 °C for 1.5 hours.

  • Cryogenic Quench: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl (10 mL/mmol).

    • Rationale: Using a mild, buffered acid like NH₄Cl prevents the acid-catalyzed dehydration (elimination) of the newly formed tertiary alcohol that could occur if stronger acids were used.

  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate, concentrate, and purify via flash column chromatography (petroleum ether:ethyl acetate).

Case Studies in Modern Drug Discovery

Integration into Targeted Protein Degradation (PROTACs)

3-Benzoylazetidine derivatives are increasingly utilized in the design of heterobifunctional degraders (PROTACs). The azetidine core provides a rigid, metabolically stable vector that can be functionalized to serve as the target-binding moiety (Y moiety), which is then attached via a flexible linker to an E3 ubiquitin ligase harness [2]. The sp³ character of the azetidine improves the cell permeability of these typically high-molecular-weight compounds.

PROTAC Target Target Protein Binder (Azetidine-Derived) Linker Flexible Linker (PEG / Alkyl) Target->Linker PROTAC Active Heterobifunctional Degrader Linker->PROTAC E3 E3 Ligase Harness (Cereblon / VHL) E3->Linker

Caption: Assembly logic of a targeted protein degrader using azetidine fragments.

Development of MAGL Inhibitors for Neuroinflammation

In the pursuit of treatments for neurodegenerative diseases (e.g., Alzheimer's, Multiple Sclerosis), researchers have utilized 3-benzoylazetidine as a core scaffold to synthesize Monoacylglycerol Lipase (MAGL) inhibitors. By performing nucleophilic additions to the benzoyl ketone, chemists can rapidly generate libraries of tertiary alcohols that fit precisely into the MAGL binding pocket, suppressing neuroinflammation and promoting myelin regeneration [3].

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar (Literature Review on Azetidines in Medicinal Chemistry) URL:[Link]

  • Google Patents (WO2022235698A1)
  • European Patent Office (EP3717477B1)

Application Note: 3-Benzoylazetidine as a Privileged Scaffold in CNS Drug Design and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB). Traditional saturated nitrogen heterocycles (e.g., piperazines, morpholines, and piperidines) frequently suffer from high lipophilicity, rapid metabolic clearance, and poor CNS penetration. As an Application Scientist, navigating these physicochemical traps requires the adoption of advanced bioisosteres. 3-Benzoylazetidine has emerged as a highly versatile building block, combining the rigid, low-lipophilicity azetidine ring with a benzoyl moiety that provides critical hydrogen-bonding and π−π stacking vectors. This application note details the mechanistic rationale, physicochemical data, and self-validating protocols for integrating 3-benzoylazetidine into modern CNS drug discovery workflows.

Mechanistic Rationale: The Azetidine Bioisostere Paradigm

The transition from 6-membered heterocycles to the 4-membered azetidine ring is driven by fundamental physicochemical causality.

  • Reduced Lipophilicity and Enhanced Fsp3​ : Azetidines inherently lower the partition coefficient (LogD) compared to their pyrrolidine or piperidine counterparts. By increasing the fraction of sp3 hybridized carbons ( Fsp3​ ), azetidines keep the molecular scaffold within the narrow physicochemical window required for passive BBB diffusion [1].

  • Modulated Basicity (pKa) : The ring strain of the 4-membered azetidine alters the basicity of the secondary amine. This subtle pKa shift reduces non-specific binding to plasma proteins (e.g., human serum albumin), thereby increasing the unbound fraction ( fu,brain​ ) available to engage CNS targets [1].

  • Versatile Exit Vectors : The 3-benzoyl substitution provides a highly specific geometric exit vector. The ketone acts as a potent hydrogen-bond acceptor, while the phenyl ring engages in hydrophobic or π−π stacking interactions within deep, narrow binding pockets characteristic of CNS targets like Monoacylglycerol Lipase (MAGL) and Signal Transducer and Activator of Transcription 3 (STAT3).

Physicochemical Profiling

To illustrate the impact of azetidine bioisosterism, the table below summarizes the comparative physicochemical advantages of azetidine-based scaffolds against traditional piperazine analogs during CNS lead optimization.

ParameterTraditional Piperazine Scaffold3-Benzoylazetidine ScaffoldMechanistic Implication for CNS Drugs
LogD (pH 7.4) 3.5 – 4.21.8 – 2.5Lower lipophilicity reduces off-target toxicity and prevents sequestration in lipid compartments.
Fsp3​ ~0.35> 0.50Higher 3D character correlates with improved clinical success and solubility.
BBB Papp​ ( 10−6 cm/s) < 10 (Efflux prone)15 – 25High passive permeability ensures therapeutic concentrations reach the brain parenchyma.
Unbound Fraction ( fu,plasma​ ) < 5%15% – 30%Lower non-specific protein binding increases the free drug available to cross the BBB.
Metabolic Stability ( Clint​ ) High (CYP450 liability)Low to ModerateThe strained ring is less susceptible to α -oxidation by hepatic enzymes.

Key Applications in CNS Therapeutics

A. Monoacylglycerol Lipase (MAGL) Inhibitors for Neuroinflammation

Neuroinflammation is a hallmark of Alzheimer's disease and multiple sclerosis. MAGL is the primary enzyme responsible for hydrolyzing the neuroprotective endocannabinoid 2-arachidonoylglycerol (2-AG) into pro-inflammatory arachidonic acid. 3-Benzoylazetidine derivatives have been successfully utilized as core scaffolds to irreversibly or reversibly inhibit MAGL [3]. By blocking this enzyme, the scaffold helps preserve 2-AG levels, activating CB1/CB2 receptors and suppressing microglial activation.

B. STAT3 Inhibitors for CNS Tumors

STAT3 is a transcription factor heavily implicated in glioblastoma and breast cancer metastasis to the brain. Historically, STAT3 has been considered "undruggable" due to its flat SH2 domain. However, replacing traditional proline linkers with (R)-azetidine-2-carboxamide and 3-benzoylazetidine derivatives has yielded the first small-molecule inhibitors with sub-micromolar potency (IC50 < 0.5 μ M) capable of disrupting STAT3 DNA-binding activity [2].

Experimental Protocols

Protocol 1: Synthesis and Isolation of 3-Benzoylazetidine Hydrochloride

Causality Focus: The starting material, tert-butyl 3-benzoylazetidine-1-carboxylate, requires strong acidic conditions to cleave the Boc protecting group. We utilize anhydrous HCl in dioxane rather than aqueous acids. The non-aqueous environment forces the resulting highly polar azetidine hydrochloride salt to precipitate out of solution, driving the reaction to completion and preventing product loss during aqueous workup.

Step-by-Step Methodology:

  • Dissolution : Dissolve 10 mmol of tert-butyl 3-benzoylazetidine-1-carboxylate in 20 mL of anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Deprotection : Slowly add 10 mL of 4M HCl in dioxane at 0°C. Causality: Cooling prevents unwanted side reactions or ring-opening of the strained azetidine.

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (In-Process) : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the appearance of a baseline spot (ninhydrin positive) validates complete Boc cleavage.

  • Isolation : Add 30 mL of cold diethyl ether to fully precipitate the hydrochloride salt. Filter the white solid under a vacuum, wash with ether (2 x 10 mL), and dry under a high vacuum to yield 3-benzoylazetidine hydrochloride.

Protocol 2: Self-Validating PAMPA-BBB Permeability Assay

Causality Focus: To accurately mimic the BBB, the artificial membrane must consist of a specific porcine brain lipid extract. Self-Validating System: Every assay plate must include internal reference standards (Verapamil for high permeability; Theophylline for low permeability). If the calculated Papp​ of these standards falls outside their strict historical confidence intervals, the entire plate is invalidated, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Lipid Preparation : Dissolve porcine brain lipid extract (20 mg/mL) in dodecane.

  • Membrane Coating : Apply 4 μ L of the lipid solution to the porous filter membrane of the donor plate (Millipore Multiscreen).

  • Compound Preparation : Dilute 3-benzoylazetidine derivatives, Verapamil, and Theophylline to 10 μ M in PBS (pH 7.4, 5% DMSO).

  • Incubation : Add 300 μ L of the compound solutions to the donor wells. Add 300 μ L of fresh PBS to the acceptor wells. Assemble the sandwich and incubate at 37°C for 18 hours without agitation.

  • Quantification : Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation Check : Calculate Papp​ . The run is only accepted if Verapamil Papp​>15×10−6 cm/s and Theophylline Papp​<1.0×10−6 cm/s.

Visualizations

G A 3-Benzoylazetidine Core B N-Alkylation / Amidation A->B Synthesis C Physicochemical Profiling B->C Optimization D PAMPA-BBB Assay C->D Permeability E CNS Lead Candidate D->E Selection

Fig 1. Workflow for integrating 3-benzoylazetidine into CNS-focused lead generation.

Pathway A 3-Benzoylazetidine Derivative B MAGL Enzyme A->B Inhibits C 2-Arachidonoylglycerol (2-AG) B->C Metabolizes (Blocked) D Arachidonic Acid (Pro-inflammatory) B->D Produces (Reduced) E CB1/CB2 Receptors (Neuroprotective) C->E Activates (Increased)

Fig 2. Mechanism of MAGL inhibition by 3-benzoylazetidine derivatives reducing neuroinflammation.

References

  • Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries." Journal of Organic Chemistry, 77(17), 7187-7211. URL:[Link]

  • Brotherton-Pleiss, C., et al. (2021). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 64(1), 695-710. URL:[Link]

  • Bell, C., et al. (2019). "Oxazine Monoacylglycerol Lipase (MAGL) Inhibitors." Patent WO2019180185A1, World Intellectual Property Organization.

Catalytic Amidation Protocols Involving 3-Benzoylazetidine: A Comprehensive Guide to Methodologies and Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 3-Benzoylazetidine

In modern drug development, the azetidine ring has emerged as a premier bioisostere for piperidines and morpholines, offering improved metabolic stability, reduced lipophilicity, and enhanced pharmacokinetic profiles. Specifically, 3-benzoylazetidine provides a highly valuable rigidified pharmacophore. The secondary amine of the azetidine ring serves as an excellent nucleophile for amide bond formation, while the benzoyl group at the 3-position provides a distinct vector for target-protein interactions.

However, traditional amidation techniques relying on stoichiometric coupling reagents (e.g., HATU, EDC) generate significant chemical waste, complicate downstream purification, and risk the racemization of sensitive substrates (1[1]). Transitioning to catalytic amidation is essential for scalable, atom-economical synthesis.

Mechanistic Causality: Why Catalytic Amidation?

To successfully couple 3-benzoylazetidine, one must navigate the unique steric and electronic properties of the 4-membered heterocycle. We focus on two highly effective, field-proven catalytic systems:

A. Boron-Catalyzed Direct Dehydrative Amidation

Boronic acids and diboronic acid anhydrides activate carboxylic acids via an acyloxyboronic intermediate. Theoretical and kinetic studies reveal a critical causality: the formation of this intermediate is kinetically facile but thermodynamically unfavorable (2[2]). Therefore, the reaction must be driven forward by the continuous physical or chemical sequestration of water. When water is removed, the sterically accessible nitrogen of 3-benzoylazetidine efficiently attacks the activated boron complex, yielding the amide with high atom economy (3[3]).

Mechanism Cat Active Boron Catalyst Complex Acyloxyboron Intermediate Cat->Complex + Acid Acid Carboxylic Acid Acid->Complex Transition Tetrahedral Intermediate Complex->Transition + Amine Amine 3-Benzoylazetidine Amine->Transition Transition->Cat Regeneration Product Azetidinyl Amide Transition->Product Amide Bond Water H2O (Removed by Sieves) Transition->Water Dehydration

Figure 1: Catalytic cycle of boron-mediated amidation with 3-benzoylazetidine.

B. NHC-Catalyzed Redox Amidation via CO₂ Masking

N-heterocyclic carbene (NHC) catalysis allows the direct use of aldehydes to form acyl azolium intermediates. However, electron-rich secondary amines can poison the catalyst. By introducing CO₂, 3-benzoylazetidine is transiently masked as an ammonium carbamate. This chemical separation regulates the concentration of the free amine, preventing catalyst deactivation. The reduced steric bulk of the azetidine ring makes it an exceptionally viable nucleophile for this pathway, achieving yields that bulkier secondary amines cannot reach (4[4]).

Quantitative Data & Reagent Selection

The following table summarizes the operational parameters for the two primary catalytic methodologies when applied to 3-benzoylazetidine.

ParameterBoron-Catalyzed Dehydrative AmidationNHC-Catalyzed Redox Amidation
Electrophile Source Carboxylic Acid α -Functionalized Aldehyde
Catalyst Diboronic Acid Anhydride (e.g., 1c)NHC Precatalyst (e.g., Triazolium salt)
Key Additive / Driver Molecular Sieves (Water removal)CO 2​ (Amine masking) / DBU
Atom Economy High (Byproduct: H 2​ O)Moderate (Byproduct: Leaving group, H 2​ O)
Steric Tolerance Excellent for secondary aminesHighly sensitive (Azetidines perform well)
Typical Yield (Azetidines) 75% – 96%60% – 75%
Scalability Process-scale viableDiscovery-scale / Late-stage functionalization

Detailed Experimental Protocols

Protocol A: Boron-Catalyzed Direct Dehydrative Amidation

Objective: To couple 3-benzoylazetidine with a carboxylic acid using a biphenyl-based diboronic acid anhydride catalyst. This protocol relies on thermodynamic shifting via physical water removal.

Self-Validating Quality Control: The reaction is highly sensitive to moisture. If conversion stalls at <50% after 6 hours, Karl Fischer titration of the solvent should be performed. Moisture levels >50 ppm will halt the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the carboxylic acid (1.0 mmol) and the diboronic acid anhydride catalyst (0.01 to 0.5 mol %).

  • Solvent & Sieves: Add 5.0 mL of anhydrous cyclopentyl methyl ether (CPME) or toluene. Introduce 500 mg of freshly activated 5Å molecular sieves. Causality: 5Å sieves are strictly required over 3Å or 4Å because they optimally trap the generated water without sequestering the azetidine.

  • Amine Addition: Add 3-benzoylazetidine free base (1.1 mmol). If using 3-benzoylazetidine hydrochloride, pre-treat with 1.1 mmol of an immobilized non-nucleophilic base (e.g., polymer-supported DIPEA) and filter before addition.

  • Thermal Activation: Heat the mixture to reflux (approx. 110°C - 130°C depending on solvent) for 12–24 hours. Monitor the consumption of the carboxylic acid via HPLC.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude azetidinyl amide via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Preparation Dry Solvents & Reagents Step2 2. Activation Add Boron Catalyst Step1->Step2 Step3 3. Nucleophilic Attack Add 3-Benzoylazetidine Step2->Step3 Step4 4. Equilibrium Shift Water Removal (Sieves) Step3->Step4 Step5 5. Purification Chromatography Step4->Step5 Step6 6. Validation NMR & HPLC Analysis Step5->Step6

Figure 2: Step-by-step workflow for the direct dehydrative catalytic amidation.

Protocol B: NHC-Catalyzed Redox Amidation with CO₂ Masking

Objective: To couple 3-benzoylazetidine with an α -functionalized aldehyde utilizing NHC catalysis and CO₂ as a traceless masking agent.

Self-Validating Quality Control: The presence of unreacted aldehyde alongside imine byproducts indicates insufficient CO₂ pressure, leading to premature amine release and catalyst quenching.

Step-by-Step Methodology:

  • System Purging: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the triazolium NHC precatalyst (5 mol%) and the α -functionalized aldehyde (0.5 mmol). Seal the vial with a PTFE septum and purge with dry CO₂ gas for 5 minutes.

  • Masking the Amine: In a separate dry vial, dissolve 3-benzoylazetidine (0.6 mmol) in anhydrous THF (2.0 mL). Bubble CO₂ through this solution for 10 minutes to form the transient ammonium carbamate. Causality: This step ensures the free amine concentration is kept near zero, preventing the nucleophilic attack on the sensitive NHC catalyst itself.

  • Initiation: Transfer the masked amine solution to the reaction vial via a CO₂-purged syringe. Add DBU (1.0 mmol) dropwise to deprotonate the NHC precatalyst and initiate the generation of the acyl azolium intermediate.

  • Reaction: Stir the mixture at room temperature under a balloon of CO₂ for 16 hours.

  • Quenching & Workup: Vent the CO₂ (which tracelessly releases the remaining unreacted amine). Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with dichloromethane (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Isolate the target amide via silica gel chromatography.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids Source: ACS Publications (Organic Letters) URL:[Link]

  • Direct NHC-catalysed redox amidation using CO₂ for traceless masking of amine nucleophiles Source: RSC Publishing (Chemical Communications) URL:[Link]

  • Secondary-sphere modification in proline catalysis: Old friend, new connection (Mechanistic Insights on Boronic Acids) Source: ResearchGate URL:[Link]

Sources

Application Note: Advanced Cross-Coupling Strategies for 3-Benzoylazetidine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Azetidines are highly privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for piperidines and morpholines to improve metabolic stability and pharmacokinetic profiles. However, the direct functionalization of the azetidine 3-position—specifically to construct all-carbon quaternary centers—is notoriously difficult. Traditional cross-coupling of unactivated 3-haloazetidines often suffers from sluggish oxidative addition and competitive β-hydride elimination.

This application note details a state-of-the-art polar-radical relay catalysis methodology for the functionalization of 3-benzoylazetidines. By leveraging the strain-release of bench-stable benzoylated 1-azabicyclo[1.1.0]butanes (ABBs), chemists can generate redox-active 3-benzoylazetidine radicals that efficiently undergo Nickel-catalyzed Suzuki C(sp2)−C(sp3) cross-coupling with aryl boronic acids[1].

Mechanistic Insights: The Polar-Radical Relay Paradigm

Understanding the causality behind this reaction design is critical for successful execution and troubleshooting.

  • Strain Energy as a Driving Force : Instead of using a standard tert-butyl 3-benzoylazetidine-1-carboxylate derivative which requires harsh activation[2], this protocol utilizes an ABB precursor. The high ring strain of the bicyclic system acts as a thermodynamic reservoir.

  • Synergistic Catalysis : A single nickel source, NiBr2​ , provides dual functionality. The bromide anion acts as a nucleophilic catalyst, attacking the ABB to cleave the C–N bond and release ring strain. This generates a transient 3-bromo-3-benzoylazetidine intermediate which rapidly undergoes single-electron transfer (SET) to form a tertiary carbon-centered radical[1].

  • Radical Capture : The Ni(I) species captures this radical, followed by transmetalation with an aryl boronic acid and subsequent reductive elimination to forge the elusive quaternary center[1].

G ABB Benzoylated ABB (Strain Energy Reservoir) Br_cat Bromide Catalysis (Ring Opening) ABB->Br_cat Nucleophilic Attack Radical 3-Benzoylazetidine Radical (Redox-Active) Br_cat->Radical C-N Bond Cleavage Ni_cat Ni-Catalyzed Coupling (Ar-B(OH)2 Insertion) Radical->Ni_cat Radical Capture Product 3-Aryl-3-benzoylazetidine (Quaternary Center) Ni_cat->Product Reductive Elimination

Polar-radical relay mechanism for 3-benzoylazetidine functionalization.

Experimental Protocol: Ni-Catalyzed Suzuki C(sp2)−C(sp3) Cross-Coupling

This self-validating protocol ensures high fidelity in generating 3-aryl-3-benzoylazetidines.

Materials Required:

  • Benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (2.0 equiv)

  • NiBr2​ (10 mol%)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) (10 mol%)

  • K2​CO3​ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox Required): To prevent oxygen-mediated quenching of the delicate radical intermediates, transfer NiBr2​ (10 mol%), the bipyridine ligand (10 mol%), and K2​CO3​ (2.0 equiv) into an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

  • Substrate Addition: Add the benzoylated ABB (0.2 mmol, 1.0 equiv) and the selected aryl boronic acid (0.4 mmol, 2.0 equiv).

    • Self-Validation Check: Ensure the boronic acid is highly pure. The presence of boroxine anhydrides alters the stoichiometry and starves the transmetalation step, leading to radical dimerization byproducts.

  • Solvent Introduction: Add 2.0 mL of anhydrous, degassed 1,4-dioxane.

    • Causality: Dioxane is selected because it solubilizes both the polar inorganic base and the organic radical intermediates without participating in deleterious hydrogen-atom transfer (HAT) side reactions that commonly plague THF or toluene in radical chemistry.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and stir vigorously at 60 °C for 16 hours.

    • Self-Validation Check: Monitor the reaction progression via LCMS. The complete consumption of the ABB mass peak and the appearance of the cross-coupled product mass confirm successful catalytic turnover. If unreacted ABB remains, verify the efficacy of the degassing procedure.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of Celite to remove the insoluble nickel salts and inorganic base. Concentrate the filtrate in vacuo and purify via flash column chromatography (hexanes/ethyl acetate gradient) to yield the functionalized 3-benzoylazetidine.

Quantitative Data & Substrate Scope

The robustness of this cross-coupling methodology is demonstrated by its broad functional group tolerance and scalability[1],[3].

Substrate ClassCoupling PartnerYield RangeCausality / Key Observations
N-Boc Benzoylated ABB Electron-rich Aryl Boronic Acids80–90%High electron density accelerates transmetalation, outcompeting radical-radical homocoupling pathways.
N-Boc Benzoylated ABB Heteroaryl Boronic Acids (e.g., Pyridines)70–85%Tolerates coordinating heteroatoms; requires strict adherence to the 10 mol% ligand loading to prevent catalyst poisoning.
Complex Bioactive Scaffolds Phenylboronic Acid60–75%Steric bulk on the ABB slightly retards radical capture by Ni(I) ; requires extended reaction times (up to 24h).
Gram-Scale Synthesis Standard Aryl Boronic Acids85–88%Maintains high efficiency on >1g scale, proving utility for early-stage drug development and library synthesis.

Conclusion

The functionalization of 3-benzoylazetidines via polar-radical relay catalysis represents a paradigm shift in saturated heterocycle synthesis. By rationally utilizing ring strain to generate reactive radical intermediates, chemists can bypass the kinetic barriers of traditional cross-coupling, enabling the rapid construction of complex, all-carbon quaternary centers vital for next-generation therapeutics.

References

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: Journal of the American Chemical Society (J. Am. Chem. Soc., 2023, 145, 19049-19059) URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications, 2025) URL:[Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar (Arkivoc, 2018) URL:[Link]

Sources

Application Note: Scale-Up Manufacturing and Extraction Protocols for 3-Benzoylazetidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

3-Benzoylazetidine is a highly valuable, structurally rigid pharmaceutical intermediate utilized in the synthesis of monoacylglycerol lipase (MAGL) inhibitors and receptor-interacting protein kinase 1 (RIPK1) inhibitors . Scaling up the manufacturing of 3-substituted azetidines presents unique synthetic challenges. The four-membered azetidine ring possesses approximately 26 kcal/mol of strain energy. Attempting to functionalize the 3-position using highly polarized organometallic reagents (such as organolithium or Grignard reagents) frequently triggers rapid ring-opening or dimerization.

To bypass this instability, this protocol employs a Knochel-type zinc insertion into tert-butyl 3-iodoazetidine-1-carboxylate. The resulting organozinc iodide provides a less polarized, highly stable carbon-metal bond that prevents ring degradation while retaining sufficient nucleophilicity for a copper-mediated cross-coupling with benzoyl chloride. Subsequent deprotection and a highly controlled free-base extraction yield the final 3-benzoylazetidine product.

Process Flow Visualization

G cluster_0 Phase 1: Organozinc Formation & Coupling cluster_1 Phase 2: Deprotection & Extraction N1 tert-Butyl 3-iodoazetidine-1-carboxylate N2 Zinc Insertion (Zn dust, TMSCl, 1,2-DBE, THF) N1->N2 N3 Organozinc Intermediate (R-ZnI) N2->N3 N4 Acylation (Benzoyl Chloride, CuCN·2LiCl) N3->N4 N5 tert-Butyl 3-benzoylazetidine-1-carboxylate N4->N5 N6 Boc Deprotection (4M HCl in Dioxane, DCM) N5->N6 N7 3-Benzoylazetidine HCl Salt N6->N7 N8 Free-Basing & Extraction (2M NaOH, DCM, pH > 12) N7->N8 N9 3-Benzoylazetidine (Free Base) N8->N9

Figure 1: End-to-end synthetic workflow and extraction process for 3-Benzoylazetidine.

Step-by-Step Scale-Up Methodologies (100-Gram Scale)

Phase 1: Zinc Activation and Organozinc Formation

Causality & Design: Zinc dust naturally forms an unreactive ZnO passivation layer. 1,2-dibromoethane (1,2-DBE) scrubs this layer by reacting to form ethylene gas and ZnBr₂, exposing fresh zinc. Trimethylsilyl chloride (TMSCl) further activates the surface and scavenges adventitious moisture, ensuring a pristine zinc surface for oxidative addition .

  • To a flame-dried 2 L reactor under argon, add Zinc dust (34.6 g, 0.530 mol, 1.5 eq) and anhydrous THF (100 mL).

  • Add 1,2-dibromoethane (1.5 mL, 0.0176 mol, 0.05 eq). Heat the suspension to 65 °C for 10 minutes, then cool to 25 °C.

  • Add TMSCl (2.2 mL, 0.0176 mol, 0.05 eq) and stir for 30 minutes at 25 °C.

  • Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (100.0 g, 0.353 mol, 1.0 eq) in anhydrous THF (400 mL). Add this solution dropwise to the activated zinc suspension over 30 minutes.

  • Heat the reaction to 65 °C and stir for 2 hours.

Self-Validating Checkpoint: Withdraw a 0.1 mL aliquot, quench in 1 mL saturated aqueous NH₄Cl, and extract with diethyl ether. GC-MS analysis must show the complete disappearance of the starting iodide (m/z 283) and the appearance of the protonated des-iodo azetidine (m/z 157). Do not proceed to Phase 2 until this conversion is >98%.

Phase 2: Copper-Mediated Acylation

Causality & Design: While palladium catalysis is common, transmetalation of the zincate with the soluble CuCN·2LiCl complex generates a highly reactive organocopper(I) species. This intermediate undergoes rapid, selective acylation with benzoyl chloride, completely suppressing the homocoupling side-reactions that plague Pd-catalyzed systems in this context.

  • Cool the organozinc solution from Phase 1 to -20 °C.

  • Add a pre-mixed solution of CuCN (38.0 g, 0.424 mol, 1.2 eq) and LiCl (36.0 g, 0.848 mol, 2.4 eq) in THF (200 mL). Stir for 15 minutes at -20 °C to allow complete transmetalation.

  • Add benzoyl chloride (45.0 mL, 0.388 mol, 1.1 eq) dropwise over 20 minutes, maintaining the internal temperature below -10 °C.

  • Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Quench & Isolate: Pour the mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (1 L). Extract with Ethyl Acetate (3 × 500 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude tert-butyl 3-benzoylazetidine-1-carboxylate.

Phase 3: Deprotection to Hydrochloride Salt
  • Dissolve the crude intermediate in Dichloromethane (DCM, 500 mL) and cool to 0 °C.

  • Slowly add 4M HCl in Dioxane (440 mL, 1.76 mol, 5.0 eq).

  • Remove the cooling bath and stir at 25 °C for 4 hours. The 3-benzoylazetidine hydrochloride salt will precipitate as a white solid.

  • Filter the solid, wash with cold DCM (200 mL), and dry under vacuum.

Phase 4: Free-Basing and Extraction Protocol

Causality & Design: Azetidine free bases are highly polar secondary amines (pKa ~ 10.4). To drive the equilibrium entirely to the free base for organic extraction, the aqueous phase must be adjusted to pH ≥ 12. DCM is strictly selected over ethyl acetate (EtOAc) for this extraction. Under highly basic conditions (pH > 12), EtOAc can undergo base-catalyzed hydrolysis or cause unwanted transamidation with the secondary amine of the azetidine ring. DCM is chemically inert under these conditions and provides excellent partition coefficients.

  • Suspend the 3-benzoylazetidine hydrochloride salt in deionized water (400 mL) and cool to 0–5 °C to prevent exothermic degradation during basification.

  • Slowly add 2M NaOH dropwise until the aqueous layer reaches a stable pH of 12.5 (verify with pH test strips).

  • Extract the aqueous layer with DCM (3 × 300 mL).

Self-Validating Checkpoint: Before discarding the aqueous layer, re-test the pH. If it has dropped below 11.5, add more NaOH and perform an additional DCM extraction to prevent yield loss.

  • Combine the DCM extracts, wash with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 3-Benzoylazetidine as a free base.

Quantitative Data & Process Parameters

Process StepKey Parameter / ReagentAnalytical ControlExpected Yield / PurityCritical Quality Attribute (CQA)
1. Zinc Insertion Zn dust (1.5 eq), 65 °CGC-MS (Aliquot Quench)>98% ConversionAbsence of unreacted iodide (m/z 283)
2. Acylation CuCN·2LiCl (1.2 eq), -20 °CLC-MS82–88% (Over 2 steps)Minimal homocoupling byproduct
3. Deprotection 4M HCl/Dioxane (5.0 eq)TLC (Ninhydrin Stain)>95% (Precipitation)Complete removal of Boc group
4. Free-Basing 2M NaOH, pH > 12, DCMpH Monitoring90–94% (Extraction)No transamidation impurities

References

  • Ji, Y., Kondakal, V., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018, iv, 195-214. URL:[Link]

  • Knochel, P., Singer, R. D. "Highly Functionalized Organozinc Reagents: Preparation and Reactions." Chemical Reviews, 1993, 93, 2117-2188. URL:[Link]

  • "Ripk1 inhibitors and methods of use." WIPO (PCT) WO2021252307A1, 2021.
  • "Inhibitor compounds." WIPO (PCT) WO2020212697A1, 2020.

Application Note: Preparation and Formulation of 3-Benzoylazetidine Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of azetidine rings into drug candidates is a proven strategy in medicinal chemistry to improve physicochemical properties, lower lipophilicity, and enhance metabolic stability. However, the free base form of 3-benzoylazetidine presents significant challenges for in vivo studies due to its poor aqueous solubility, propensity for oxidation, and physical state (often a viscous oil or low-melting solid).

This application note provides an authoritative, self-validating methodology for the anhydrous preparation of 3-benzoylazetidine hydrochloride (HCl) and its subsequent formulation for systemic in vivo administration. By converting the free base into an anhydrous HCl salt, researchers can dramatically increase the crystal lattice energy, ensuring a stable, highly soluble, and bioavailable compound[1].

Mechanistic Workflow & Process Overview

The transition from a lipophilic precursor to a bioavailable in vivo formulation requires strict control over solvent polarity and sequential phase mixing. The workflow below outlines the critical path from acidolytic deprotection to sterile formulation.

G N1 Boc-3-Benzoylazetidine (Lipophilic Precursor) N2 Acidolytic Cleavage (4M HCl in 1,4-Dioxane) N1->N2 Anhydrous Conditions N3 3-Benzoylazetidine HCl (Insoluble Precipitate) N2->N3 Spontaneous Precipitation N4 Analytical QC Validation (NMR, DSC, PXRD) N3->N4 Filtration & Drying N5 In Vivo Formulation (DMSO/PEG300/Saline) N4->N5 Purity > 99% Confirmed N6 In Vivo Administration (Pharmacokinetic Studies) N5->N6 Sterile Filtration (0.22 µm)

Workflow for the synthesis, validation, and formulation of 3-Benzoylazetidine HCl.

Protocol I: Anhydrous Preparation of 3-Benzoylazetidine HCl

To prevent the formation of a hygroscopic hydrate, the hydrochloride salt must be prepared under strictly anhydrous conditions. This protocol utilizes the acidolytic cleavage of tert-butyl 3-benzoylazetidine-1-carboxylate (Boc-protected precursor).

Materials & Reagents
  • tert-butyl 3-benzoylazetidine-1-carboxylate (Purity > 98%)

  • 4M HCl in 1,4-dioxane (Anhydrous)

  • Dichloromethane (DCM), Anhydrous

  • Diethyl ether (Et₂O), Anhydrous

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of Boc-3-benzoylazetidine in 5.0 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: DCM acts as a non-reactive, highly solubilizing medium that ensures homogeneous distribution of the precursor before the acid is introduced.

  • Acidolysis: Cool the flask to 0 °C using an ice bath. Dropwise, add 10 equivalents (approx. 9.6 mL) of 4M HCl in 1,4-dioxane.

    • Causality: Aqueous HCl would introduce water into the system, leading to a sticky, hygroscopic paste. Anhydrous HCl in dioxane drives the equilibrium toward the formation of a highly crystalline solid[2].

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 3 hours.

    • Self-Validating Checkpoint 1: The reaction mixture should transition from a clear solution to a cloudy suspension within 60 minutes. The appearance of a white precipitate visually validates the successful cleavage of the Boc group and the formation of the insoluble HCl salt.

  • Precipitation & Isolation: Add 15 mL of anhydrous diethyl ether to the flask and stir for 15 minutes to maximize precipitation. Isolate the solid via vacuum filtration using a glass frit (medium porosity). Wash the filter cake with an additional 10 mL of cold diethyl ether.

    • Causality: Diethyl ether acts as an anti-solvent. It rapidly decreases the dielectric constant of the medium, forcing the polar hydrochloride salt out of solution while keeping cleaved organic byproducts (e.g., tert-butyl alcohol derivatives) dissolved[2].

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (0.1 mbar) at 40 °C for 12 hours.

    • Self-Validating Checkpoint 2: Weigh the product. Return it to the vacuum for 1 hour and weigh again. A constant mass confirms the complete removal of trapped dioxane and ether molecules from the crystal lattice.

Analytical Characterization & Quality Control

Before proceeding to in vivo formulation, the isolated salt must be validated. Hydrochloride salts can exhibit polymorphism, which directly affects their dissolution rate and bioavailability[3].

Table 1: Physicochemical Profile of 3-Benzoylazetidine Free Base vs. HCl Salt

Parameter3-Benzoylazetidine (Free Base)3-Benzoylazetidine HCl (Salt)
Physical State Viscous oil / Low-melting solidFree-flowing crystalline solid
Aqueous Solubility < 0.5 mg/mL> 25.0 mg/mL
Hygroscopicity ModerateLow (if maintained anhydrous)
Thermal Profile (DSC) Broad, undefined endothermSharp melting endotherm
Storage Stability Prone to amine oxidationStable at room temperature
  • Powder X-Ray Diffraction (PXRD) & DSC: Conduct PXRD to confirm the crystalline nature of the salt. A sharp, well-defined diffractogram combined with a single, sharp endothermic peak on Differential Scanning Calorimetry (DSC) validates the absence of amorphous domains and confirms phase purity[3].

Protocol II: In Vivo Formulation for Intravenous (IV) Dosing

While 3-benzoylazetidine HCl is highly water-soluble, administering high-concentration bolus doses (e.g., 5 mg/mL) directly in saline can cause localized precipitation at the physiological pH of blood (pH 7.4), leading to embolism or erratic pharmacokinetics[4].

Table 2: Recommended In Vivo Formulation Matrix

ComponentVolume %FunctionCausality / Rationale
DMSO 10%Primary SolventDisrupts the strong ionic crystal lattice of the HCl salt.
PEG300 40%Co-solventActs as a hydration buffer, preventing precipitation upon aqueous dilution.
Tween 80 5%SurfactantReduces surface tension and prevents micro-aggregation of the API.
0.9% Saline 45%Aqueous DiluentAdjusts the final tonicity to ensure physiological compatibility.
Step-by-Step Methodology (Preparation of 1 mL at 5 mg/mL)

Note: The order of addition is strictly non-commutative.

  • Primary Solvation: Weigh exactly 5.0 mg of 3-Benzoylazetidine HCl into a sterile glass vial. Add 100 µL of cell-culture grade DMSO. Vortex until completely dissolved.

    • Self-Validating Checkpoint 3: The solution must be perfectly clear. Any remaining particulates indicate incomplete dissolution, requiring mild sonication.

  • Co-Solvent Addition: Add 400 µL of sterile PEG300 to the DMSO stock. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex vigorously until the viscous surfactant is fully integrated into the mixture.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% sterile saline dropwise while continuously vortexing the vial.

    • Causality: Adding saline rapidly or directly to the DMSO stock causes "solvent shock," leading to immediate precipitation of the API. PEG300 and Tween 80 must coat the solvated molecules before the aqueous phase is introduced[4].

  • Sterile Filtration: Pass the final formulation through a 0.22 µm PTFE or PES syringe filter into a sterile dosing vial.

    • Self-Validating Checkpoint 4 (Tyndall Effect): Shine a laser pointer or strong LED through the vial against a dark background. The absence of a visible light beam (Tyndall effect) confirms a true, homogenous solution. If light scattering is observed, the compound has micro-precipitated, and the solution is unsafe for IV administration.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH) / MDPI URL: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Benzoylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing 3-benzoylazetidine and its derivatives presents unique challenges, primarily driven by the inherent ring strain (~26 kcal/mol) of the four-membered nitrogen heterocycle. This strain makes the ring highly susceptible to nucleophilic ring-opening and degradation under harsh conditions. This guide synthesizes field-proven methodologies to troubleshoot low reaction yields, detailing the causality behind experimental choices to ensure your protocols are robust and self-validating.

Part 1: Mechanistic Troubleshooting & Yield Optimization (FAQs)

Q1: My Grignard addition of phenylmagnesium bromide to N-protected 3-cyanoazetidine stalls, and yields rarely exceed 40%. How can I suppress side reactions? The Causality: The cyano group on a strained azetidine ring is less reactive toward nucleophilic attack than typical aliphatic nitriles. Forcing the reaction with excess Grignard reagent or elevated temperatures inevitably leads to competitive ring-opening or over-addition, yielding the undesired diphenyl tertiary alcohol. Early literature utilizing 1-t-butyl-3-cyanoazetidine reported yields of merely 40% due to these exact degradation pathways[1]. The Solution: To establish a self-validating system that prevents over-addition, convert the azetidine-3-carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) prior to the Grignard reaction. The addition of PhMgBr to the Weinreb amide forms a highly stable, five-membered chelated tetrahedral intermediate. This intermediate resists collapse until the aqueous acidic workup, completely suppressing the formation of the tertiary alcohol and routinely boosting yields to >80%.

Q2: I am attempting a zinc-mediated acylation of N-Boc-3-iodoazetidine with benzoyl chloride (Negishi-type coupling), but I observe significant unreacted starting material. How do I optimize the zinc insertion? The Causality: Azetidinylzinc reagents are notoriously sluggish to form. The electron-withdrawing nature of the N-Boc group, combined with the conformational rigidity of the azetidine ring, significantly increases the activation energy required for the oxidative addition of zinc into the C–I bond. The Solution: You must rigorously activate the zinc dust to strip away the passivating zinc oxide (ZnO) layer. Using 1,2-dibromoethane generates ethylene gas and ZnBr₂, which physically fractures the zinc surface. Subsequent addition of chlorotrimethylsilane (TMSCl) chemically scavenges residual oxides[2]. This dual-activation protocol exposes a pristine, highly reactive zinc surface, ensuring complete conversion of the iodide to the organozinc nucleophile.

Q3: How does the choice of N-protecting group impact the stability of the azetidine ring during these transformations? The Causality: The nitrogen lone pair can participate in ring-opening via neighboring group participation, especially under acidic conditions or in the presence of strong electrophiles. The Solution: Employing strongly electron-withdrawing protecting groups, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), delocalizes the nitrogen lone pair into the carbamate carbonyl. This reduces the Lewis basicity of the nitrogen, effectively shutting down lone-pair-mediated ring cleavage. Alkyl groups (e.g., t-butyl or benzhydryl) do not offer this electronic deactivation and should be avoided if ring stability is the limiting factor[1][3].

Part 2: Quantitative Data & Optimization Metrics

To facilitate rapid decision-making, the following table summarizes the quantitative impact of various synthetic strategies on the overall yield of 3-benzoylazetidine derivatives.

Synthetic StrategyStarting MaterialKey ReagentsCritical Optimization MetricExpected Yield
Direct Nitrile Addition N-Boc-3-cyanoazetidinePhMgBr, Et₂OStrict temp control (< 0 °C)40% – 50%
Weinreb Amide Addition N-Boc-3-Weinreb amidePhMgBr, THFTetrahedral intermediate stability80% – 85%
Zinc-Mediated Acylation N-Boc-3-iodoazetidineZn dust, PhCOCl, Pd cat.Zn activation (1,2-DBE / TMSCl)75% – 81%
Strain-Release Amination 1-Azabicyclo[1.1.0]butanePhLi, then Boc₂O / TsClSequential intramolecular amination60% – 81%

Data synthesized from benchmark methodologies for azetidine functionalization[2].

Part 3: Standard Operating Procedures (SOPs)

Protocol: High-Yield Synthesis of tert-Butyl 3-benzoylazetidine-1-carboxylate via Zinc-Insertion This protocol leverages the optimized zinc-activation sequence to ensure complete organozinc formation[2].

Step 1: Zinc Surface Activation

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Zinc dust (35.3 mg, 0.540 mmol, 1.3 equiv) and anhydrous THF (0.3 mL) under an argon atmosphere.

  • Add 1,2-dibromoethane (4.3 µL, 0.050 mmol, 0.12 equiv) at room temperature. Heat the mixture to 65 °C and stir vigorously for 5 minutes. (Causality: The evolution of ethylene gas mechanically exposes fresh zinc).

  • Cool the suspension to room temperature and add TMSCl (5.8 µL, 0.0457 mmol, 0.11 equiv). Stir for 15 minutes. (Causality: TMSCl chemically dissolves residual ZnO, preventing reaction stalling).

Step 2: Zincation of the Azetidine 4. Add a solution of N-Boc-3-iodoazetidine (1.0 equiv) in dry THF dropwise to the activated zinc suspension. 5. Stir the mixture at 40 °C for 1–2 hours. Monitor the consumption of the starting iodide via GC/MS or TLC.

Step 3: Electrophilic Acylation 6. In a separate flame-dried flask, prepare a solution of benzoyl chloride (1.2 equiv) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF. 7. Transfer the azetidinylzinc reagent via a filter cannula (to exclude unreacted zinc) into the electrophile solution at 0 °C. 8. Allow the reaction to warm to room temperature and stir for 4 hours.

Step 4: Workup and Isolation 9. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure 3-benzoylazetidine derivative.

Part 4: Process Workflow Visualization

The following logic tree illustrates the troubleshooting pathways for optimizing 3-benzoylazetidine synthesis based on the chosen synthetic route.

YieldOptimization Start Low Reaction Yield: 3-Benzoylazetidine Decision Identify Synthetic Pathway Start->Decision Route1 Grignard Addition to 3-Cyanoazetidine Decision->Route1 Nitrile Route Route2 Zinc-Mediated Acylation of 3-Iodoazetidine Decision->Route2 Cross-Coupling Issue1 Over-addition or Incomplete Hydrolysis Route1->Issue1 Issue2 Sluggish Zn Insertion & Homocoupling Route2->Issue2 Fix1 Convert to Weinreb Amide (N-methoxy-N-methylamide) Issue1->Fix1 Prevents 3° alcohol Fix2 Activate Zn dust with 1,2-DBE and TMSCl Issue2->Fix2 Enhances oxidative addition Protect Ring-Opening Degradation? Fix1->Protect Fix2->Protect Fix3 Switch to N-Boc or N-Cbz Protecting Group Protect->Fix3 Yes

Workflow for optimizing 3-benzoylazetidine synthesis and preventing ring degradation.

References
  • Chen, T., Sanjiki, T., Kato, H., & Ohta, M. (1968). Preparation and Photolysis of 1-t-Butyl-3-benzoylazetidine. Bulletin of the Chemical Society of Japan. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc.[Link]

  • Stevens, M. F., & Cromwell, N. H. (1971). Synthesis of 1-Alkyl-2,4-diphenyl-3-benzoylazetidines. The Journal of Organic Chemistry. [Link]

  • Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research.[Link]

Sources

Technical Support Center: Troubleshooting 3-Benzoylazetidine Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Benzoylazetidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide you with a comprehensive, scientifically-grounded resource to overcome these issues, ensuring the integrity and success of your experiments.

Section 1: Understanding the Core Problem (FAQs)

Q1: I'm having trouble dissolving 3-Benzoylazetidine in my aqueous buffer. Why is it poorly soluble?

A: The solubility challenge with 3-Benzoylazetidine stems from its molecular structure. It contains a prominent benzoyl group, which is large, rigid, and hydrophobic (water-repelling). This aromatic portion of the molecule dominates its physicochemical properties, making it inherently difficult to dissolve in polar solvents like water or standard aqueous buffers. While the azetidine ring contains a nitrogen atom that can interact with water, its contribution is overshadowed by the non-polar benzoyl group.

Q2: What are the key physicochemical properties of 3-Benzoylazetidine that I need to know for solubilization?

A: Understanding the following properties is critical for designing an effective solubilization strategy. While experimental data for this specific molecule is not widely published, we can rely on well-established predictive models and the chemistry of its functional groups.

The most crucial property is the basicity of the azetidine nitrogen. This nitrogen can accept a proton (H+) to form a positively charged, or protonated, species. This process is governed by its pKa, the pH at which 50% of the molecules are in the protonated (ionized) form and 50% are in the neutral (non-ionized) form.

  • The Henderson-Hasselbalch Relationship for Bases:

    • At a pH below the pKa, the protonated, more water-soluble form dominates.

    • At a pH above the pKa, the neutral, less water-soluble form dominates.

Studies on similar N-aryl azetidines have shown that the pKa of the azetidine nitrogen can be around 4.3.[1] This suggests that at neutral pH (e.g., pH 7.4), the compound will be predominantly in its neutral, poorly soluble form.

PropertyPredicted Value/RangeImplication for Aqueous Solubility
pKa (Azetidine Nitrogen) ~ 2.9 - 4.5[1]The compound is a weak base. It will be significantly more soluble at acidic pH (below its pKa) where it becomes protonated and forms a soluble salt.
logP (Octanol-Water Partition Coefficient) High (Estimated > 2.0)A high logP indicates significant lipophilicity (oil-loving) and hydrophobicity (water-fearing), confirming its inherently low aqueous solubility.
Formulation Often supplied as a free base or hydrochloride salt.If you have the hydrochloride (HCl) salt, it is the protonated form and should have better initial aqueous solubility than the free base.[2][3]

Section 2: Initial Troubleshooting & Stability Concerns

Q3: My solution is cloudy or has visible precipitate. What is the first and most important step?

A: The first step is to adjust the pH . Given that 3-Benzoylazetidine is a basic compound, attempting to dissolve it directly in neutral or basic buffers (pH ≥ 7) will likely fail. You must lower the pH to protonate the azetidine nitrogen and form a more soluble salt.

Immediate Action:

  • Add a small amount of a dilute acid, such as 0.1 M HCl, dropwise to your suspension.

  • Stir or vortex the solution continuously.

  • Monitor for clarification. Full dissolution should occur as the pH drops significantly below the compound's pKa (e.g., to a target pH of 2-3).

Q4: Is the azetidine ring stable to strong acid?

A: This is a critical consideration. The four-membered azetidine ring is strained and can be susceptible to acid-catalyzed ring-opening, especially at low pH.[1][4][5][6] While protonation is necessary for dissolution, prolonged exposure to harsh acidic conditions could lead to degradation.

Best Practice for Stability:

  • Prepare Concentrated Stocks: Dissolve the compound at a high concentration in an acidic solution (e.g., 10-50 mM in 10 mM HCl). This acidic stock solution should be stored at -20°C or -80°C to minimize degradation.

  • Dilute Just Before Use: For your final experiment, dilute the acidic stock into your final, larger volume of neutral or basic buffer. The final concentration of the acid will be negligible, and the buffer will immediately neutralize it. This "shock dilution" minimizes the time the compound spends in a potentially harsh environment while leveraging the initial solubility gain.

Section 3: Systematic Solubilization Strategies

If simple pH adjustment is insufficient or incompatible with your experimental system, the following methods can be employed.

Q5: How do I properly use pH adjustment to prepare a stock solution?

A: This protocol ensures complete dissolution while preparing a concentrated stock that can be diluted into your final assay buffer.

Protocol 1: Stock Solution Preparation via pH Adjustment
  • Weigh Compound: Accurately weigh the required amount of 3-Benzoylazetidine (free base).

  • Initial Suspension: Add a small volume of pure water (e.g., to make a 10 mM suspension). The compound will not dissolve.

  • Acidification: While vortexing, add 1 M HCl dropwise until the solution becomes completely clear. This typically occurs at a pH between 2 and 3.

  • Volume Adjustment: Once dissolved, add pure water to reach your final target stock concentration (e.g., 10 mM).

  • Storage: Store the acidic stock solution at -20°C or -80°C.

  • Application: For experiments, perform a serial dilution of the acidic stock into your final experimental buffer (e.g., PBS at pH 7.4). The buffer's capacity should immediately neutralize the small amount of acid from the stock.

G cluster_workflow Workflow: pH-Mediated Solubilization start Start: Weigh 3-Benzoylazetidine suspend Add H2O to create suspension start->suspend acidify Add 1M HCl dropwise while vortexing suspend->acidify check_diss Is solution clear? acidify->check_diss check_diss->acidify No adjust_vol QS to final volume with H2O check_diss->adjust_vol Yes store Store acidic stock at -20°C / -80°C adjust_vol->store end Ready for dilution into final buffer store->end

Caption: pH Adjustment Workflow for 3-Benzoylazetidine.

Q6: My experiment is pH-sensitive. What are co-solvents and how can I use them?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8][9][10] This makes the aqueous environment more "hospitable" to hydrophobic molecules like 3-Benzoylazetidine, thereby increasing solubility.[11][12] This is a common strategy for parenteral drug formulations.[8]

Common Co-solvents for Biological Experiments:

Co-SolventTypical Starting % (v/v)Notes
DMSO (Dimethyl sulfoxide)1-10%Highly effective but can have biological effects at higher concentrations. Prepare a 10-50 mM stock in 100% DMSO.
Ethanol 5-20%Generally well-tolerated by many cell systems, but volatility can be an issue.
PEG 400 (Polyethylene Glycol 400)10-30%A viscous polymer, very good for increasing solubility and generally has low toxicity.[]
Propylene Glycol 10-40%Common pharmaceutical excipient used to enhance solubility.[7]
Protocol 2: Co-Solvent Screening
  • Prepare High-Concentration Stock: Dissolve 3-Benzoylazetidine in 100% of your chosen co-solvent (e.g., DMSO) to make a high-concentration stock (e.g., 50 mM).

  • Prepare Co-Solvent/Buffer Blends: Create a series of your final experimental buffer containing different percentages of the co-solvent (e.g., Buffer + 1% DMSO, Buffer + 2% DMSO, etc.).

  • Test Solubility: Add a small aliquot of your 100% co-solvent stock to each blend to achieve your final desired concentration of 3-Benzoylazetidine.

  • Observe: Vortex and visually inspect for precipitation immediately and after a set time (e.g., 30 minutes). The lowest percentage of co-solvent that maintains a clear solution is your optimal choice.

  • Control: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent without the compound.

Q7: What are more advanced options like surfactants and cyclodextrins?

A: These methods are powerful but require more complex formulation development.

  • Surfactants: These are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , form spherical structures called micelles.[14][15][16][17] The hydrophobic core of the micelle can encapsulate 3-Benzoylazetidine, while the hydrophilic outer surface allows the entire complex to be soluble in water. Common lab surfactants include Tween® 20 and Sodium Dodecyl Sulfate (SDS).[14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[] They can form an "inclusion complex" where the hydrophobic benzoyl group of your molecule fits inside the cavity, effectively masking it from the aqueous solvent and increasing solubility.[19][20][21][22] This is a widely used technique to improve the bioavailability of poorly soluble drugs.[19][20][21]

Caption: Conceptual Models of Solubilization States.

Using these advanced methods typically requires screening different types of cyclodextrins or surfactants and may impact the effective free concentration of your compound. They are best employed when pH adjustment and co-solvents are not viable options.

References
  • Di Donato, L., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Jain, A., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Blake, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di Donato, L., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed. Available at: [Link]

  • Ghuge, P. R., & Shirode, A. R. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Kumar, V., & Sharma, V. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. DataPhysics Instruments. Available at: [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education. Available at: [Link]

  • NextSDS. (n.d.). 3-benzoylazetidine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. Available at: [Link]

  • Blake, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

Sources

Advanced Technical Support Center: Liquid Chromatography Optimization for 3-Benzoylazetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-Benzoylazetidine and its derivatives.

This molecule presents a unique chromatographic duality: it features a highly hydrophobic, UV-active benzoyl group paired with a highly basic, sterically unhindered secondary amine (the azetidine ring). This guide bypasses generic advice, providing field-proven, self-validating methodologies to eliminate peak tailing, optimize resolution, and successfully scale from analytical scouting to preparative isolation.

Part 1: Mechanistic Overview & Method Selection

The primary cause of peak tailing in basic compounds like 3-Benzoylazetidine is the occurrence of dual retention mechanisms[1]. While the benzoyl group partitions predictably into the hydrophobic stationary phase, the basic azetidine nitrogen ( pKa​ ~ 8.5) interacts via ion-exchange with unreacted, ionized silanol groups on the silica surface[1]. This secondary interaction acts like "velcro," kinetically delaying the elution of a fraction of the molecules and causing severe peak tailing[2].

To optimize this separation, you must selectively manipulate the ionization state of either the analyte or the silica surface.

Workflow Start 3-Benzoylazetidine Method Development LowPH Low pH Route (pH < 3) Protonate Silanols & Amine Start->LowPH Acidic Modifier HighPH High pH Route (pH > 10) Deprotonate Amine Start->HighPH Basic Modifier CSHCol Charged Surface Hybrid Column (e.g., CSH Phenyl / C18) LowPH->CSHCol HybridCol High-pH Tolerant Hybrid Column (e.g., XBridge Phenyl / C18) HighPH->HybridCol TFA Mobile Phase: 0.1% TFA in H2O / MeCN CSHCol->TFA Ammonia Mobile Phase: 10mM NH4HCO3 / MeCN HybridCol->Ammonia Success Symmetrical Peak (As < 1.5) High Resolution TFA->Success Ammonia->Success

Logical decision tree for 3-Benzoylazetidine HPLC method development.

Part 2: Troubleshooting & FAQs

Q1: Why does my 3-Benzoylazetidine peak exhibit severe tailing ( As​ > 2.0) under standard neutral reversed-phase conditions? A1: At a neutral pH, the azetidine nitrogen is fully protonated (positively charged), while residual silanols on standard silica columns are deprotonated (negatively charged). This creates a strong electrostatic attraction. To resolve this, you must use highly end-capped, base-deactivated columns (such as Agilent ZORBAX Eclipse Plus) which physically shield the silanols[1]. Alternatively, you must adjust the mobile phase pH to neutralize one of the interacting charges[3].

Q2: Should I use a low pH or high pH mobile phase for azetidine purification? A2: Both strategies are viable, but they require distinct column chemistries:

  • Low pH Strategy (pH ~2.0): Utilizing 0.1% Trifluoroacetic acid (TFA) fully protonates the residual silanols, neutralizing their negative charge, while the TFA acts as an ion-pairing agent for the protonated amine[1]. This is a highly effective standard for preparative HPLC of azetidines[4]. Charged Surface Hybrid (CSH) columns excel here by providing a slight positive surface charge that repels the basic analyte[5].

  • High pH Strategy (pH ~10.0): Elevating the pH suppresses the acid ionization of the amine, neutralizing the 3-Benzoylazetidine molecule and allowing pure hydrophobic retention[3]. You must use a high-pH tolerant hybrid silica column (e.g., Waters XBridge) to prevent the silica matrix from dissolving under alkaline conditions[5].

Q3: How do I scale my analytical method to a preparative HPLC purification without losing resolution? A3: Scaling requires matching the column chemistry exactly. If all peaks suddenly tail during scale-up, the column is likely mass overloaded[1]. For 3-Benzoylazetidine, preparative purification is highly successful using a Waters Fractionlynx system with a Waters XBridge Phenyl or CSH Phenyl column (e.g., 19 x 150 mm)[6]. The phenyl chemistry provides orthogonal π−π selectivity for the benzoyl group, often yielding better loadability than standard C18 phases[6].

Q4: Why is my column degrading after multiple crude injections of my azetidine synthesis mixture? A4: Crude synthesis mixtures contain highly retained organic impurities and particulates. Effective sample clean-up is essential to prevent tailing and contamination[3]. Implementing Solid Phase Extraction (SPE) prior to injection eliminates interfering compounds that irreversibly bind to the silica, thereby extending column life and maintaining analytical precision[3].

Part 3: Quantitative Data Summaries

To streamline method selection, the following table summarizes the expected chromatographic performance of 3-Benzoylazetidine across various optimization strategies.

Table 1: Chromatographic Optimization Matrix for 3-Benzoylazetidine

StrategyAqueous Mobile PhaseOrganic Mobile PhaseRecommended Column ChemistryExpected Symmetry ( As​ )Primary Mechanism of Action
Low pH 0.1% TFA in H2​O 0.1% TFA in AcetonitrileWaters CSH Phenyl / C181.1 - 1.3Silanol protonation & ion-pairing
High pH 10mM NH4​HCO3​ (pH 10)AcetonitrileWaters XBridge Phenyl / C181.0 - 1.2Amine deprotonation
Neutral H2​O (No buffer)AcetonitrileStandard C18 (Not end-capped)> 2.5 (Tailing)Uncontrolled ion-exchange
Isocratic 0.1% Formic AcidMethanolAgilent ZORBAX Eclipse Plus1.2 - 1.4Steric protection of silanols
Part 4: Self-Validating Experimental Protocols
Protocol 1: Analytical Method Scouting & System Validation

Rationale: Before optimizing chemistry, you must validate that the LC system itself is not causing physical dispersion (extra-column volume), which mimics chemical tailing[2].

  • System Suitability Check (Self-Validation):

    • Inject 1 µL of a neutral marker (e.g., Uracil or Toluene) using a standard C18 column and a 50:50 Water/Acetonitrile mobile phase.

    • Causality: Neutral markers do not interact with silanols. If the Uracil peak tails ( As​ > 1.3), the issue is physical (e.g., a void in the column or poor tubing connections). Do not proceed until plumbing is fixed[2].

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade H2​O (Low pH route)[4].

    • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Execution:

    • Column: Waters CSH Phenyl (4.6 x 100 mm, 3.5 µm).

    • Flow rate: 1.0 mL/min. Temperature: 45 °C (elevated temperature improves mass transfer and peak shape)[5].

    • Run a linear gradient from 5% B to 90% B over 10 minutes.

  • Data Analysis:

    • Monitor UV absorbance at 254 nm (optimal for the benzoyl chromophore). Calculate the asymmetry factor ( As​ ). If As​ < 1.5, the method is validated for scale-up.

Protocol 2: Preparative Scale-Up & Purification Workflow

Rationale: Direct scale-up requires careful management of mass overload and fraction purity. This protocol utilizes a self-validating loading study to prevent catastrophic peak distortion.

  • Loading Capacity Study (Self-Validation):

    • On the analytical system, inject increasing concentrations of the crude 3-Benzoylazetidine (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

    • Causality: Identify the concentration where the peak begins to front or "shark-fin" (mass overload). Calculate the maximum load per column volume to scale mathematically to the preparative column.

  • Sample Clean-up:

    • Pass the crude mixture through a silica-based SPE cartridge to remove baseline-ruining lipophilic impurities[3].

  • Preparative Purification Run:

    • System: Waters 2525 pump with 2767 liquid handler[6].

    • Column: Waters XBridge Phenyl or CSH Phenyl (19 x 150 mm, 5 µm)[6].

    • Flow rate: 20 mL/min.

    • Execute the gradient established in Protocol 1, scaled for the preparative void volume.

  • Fraction Collection & Verification:

    • Trigger fraction collection via UV threshold at 254 nm.

    • Self-Validation Check: Re-inject 2 µL of the collected peak apex fraction back onto the analytical system. Confirm >95% purity before committing the fraction to lyophilization or solvent evaporation.

References
  • Title : WO2020212697A1 - Inhibitor compounds - Google Patents | Source : google.com | URL : 6

  • Title : Peak Tailing in HPLC | Source : Element Lab Solutions | URL : 1

  • Title : WO2022235698A1 - Compounds for inhibiting or degrading target proteins | Source : Google Patents | URL : 4

  • Title : What Causes Peak Tailing in HPLC? | Source : Chrom Tech, Inc. | URL : 3

  • Title : HPLC Peak Tailing | Source : Axion Labs | URL : 2

  • Title : Waters | The Path to Successful Drug Development Starts with Purposeful Method Development | Source : lcms.cz | URL : 5

Sources

Preventing thermal degradation of 3-Benzoylazetidine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly strained nitrogenous heterocycles. This guide is specifically engineered for researchers and drug development professionals working with 3-Benzoylazetidine and its derivatives. Due to the inherent thermodynamic instability of the 4-membered azetidine ring, improper storage rapidly leads to thermal degradation, compromising downstream synthetic yields and assay integrity.

This document synthesizes mechanistic insights, quantitative stability data, and self-validating protocols to ensure the long-term viability of your reagents.

I. Core Mechanistic Insights: The Causality of Degradation

Azetidines possess significant ring strain (approximately 26 kcal/mol), which thermodynamically drives ring-opening reactions[1]. When exposed to thermal stress, the secondary amine of unprotected 3-benzoylazetidine can initiate intermolecular nucleophilic attacks, leading to Cationic Ring-Opening Polymerization (CROP) [2].

This process is heavily accelerated by trace acids or protic solvents. These impurities protonate the azetidine nitrogen, increasing the electrophilicity of the adjacent carbons. Once the kinetic barrier is overcome by ambient thermal energy, C-N bond cleavage occurs rapidly, propagating a chain reaction that converts the monomeric building block into an intractable polyamine mixture[1].

II. Troubleshooting & FAQs

Q: My neat 3-Benzoylazetidine turned from a clear liquid/solid into a viscous, insoluble gel over the weekend. What happened? A: Your sample has undergone Cationic Ring-Opening Polymerization (CROP)[2]. Thermal energy at room temperature provides the activation energy necessary to overcome the kinetic barrier of the strained 4-membered ring. Once initiated (often by ambient moisture generating trace acids), the azetidine monomers polymerize into high molecular-weight polyamines. To prevent this, strict cryogenic temperature control and the exclusion of protic/acidic impurities are mandatory.

Q: How does N-Boc protection (tert-butyl 3-benzoylazetidine-1-carboxylate) improve thermal stability? A: Unprotected azetidines feature a highly nucleophilic secondary amine. By installing a tert-butyloxycarbonyl (Boc) group, the nitrogen's lone pair is delocalized into the carbonyl π -system, drastically reducing its nucleophilicity. Furthermore, the bulky tert-butyl group provides steric shielding against intermolecular attacks. Commercial N-Boc protected 3-benzoylazetidine can maintain >95% purity for up to 3 years when stored properly at refrigerated (2-8°C) or sub-zero temperatures[3].

Q: Can I store 3-Benzoylazetidine in solution to make aliquoting easier for high-throughput screening? A: It is highly discouraged to store it in protic solvents (like methanol or ethanol) or halogenated solvents (like chloroform) for extended periods. Alcoholic solvents actively promote cationic ring-opening[2], and halogenated solvents can slowly photodegrade to generate trace HCl, which auto-catalyzes the decomposition[1]. If solution storage is absolutely necessary, use anhydrous, acid-free THF or toluene, store at -20°C, and use within 2 weeks.

III. Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the shelf-life of 3-Benzoylazetidine derivatives.

Derivative / StateStorage TempAtmosphereSolvent PresenceEstimated Shelf LifePrimary Degradation Pathway
Unprotected (Neat)25°C (RT)AirNone< 1 MonthCROP / Oxidation
Unprotected (Neat)-20°CArgonNone6 - 12 MonthsSlow CROP
Unprotected (Soln)25°C (RT)AirMethanol/Ethanol< 1 WeekSolvolytic Ring-Opening
N-Boc Protected2-8°CAirNone1 - 2 YearsHighly Stable
N-Boc Protected-20°CArgonNone> 3 YearsNegligible

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. The following protocols are designed as self-validating workflows to guarantee reagent quality.

Protocol A: Inert Aliquoting and Cryogenic Storage

Causality: Repeated freeze-thaw cycles introduce atmospheric condensation (moisture), which hydrolyzes to form trace acids that catalyze ring-opening. Aliquoting minimizes thermal cycling and moisture exposure.

  • Equilibration: Remove the bulk 3-Benzoylazetidine from the freezer and allow it to warm to room temperature inside a desiccator. Validation: The external vial must be completely free of condensation before opening; otherwise, moisture will contaminate the batch.

  • Inert Purging: Transfer the vial to a glovebox or use a Schlenk line to establish an Argon atmosphere. Argon is heavier than Nitrogen and provides a superior blanket against oxygen and moisture.

  • Aliquoting: Dispense single-use volumes (e.g., 100 mg) into amber glass vials. Note: Amber glass prevents UV-induced radical generation.

  • Sealing & Storage: Seal with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C.

Protocol B: Pre-Reaction Quality Control (QC)

Causality: Using degraded azetidines will poison metal catalysts in downstream cross-coupling reactions due to the formation of strongly chelating polyamines.

  • Sample Preparation: Dissolve 2 mg of the stored aliquot in 0.5 mL of CDCl3 (ensure the CDCl3 is stored over silver foil to prevent HCl formation).

  • 1H-NMR Analysis: Acquire a standard proton spectrum.

  • Validation (The Self-Check): Look specifically at the azetidine ring protons (typically appearing as multiplets between 3.5 - 4.5 ppm). If you observe severe line broadening or the appearance of new signals in the 2.5 - 3.0 ppm range (indicative of acyclic aliphatic amines), the ring has opened.

  • HPLC Verification: Run the sample on a C18 column. A stable baseline with a single sharp peak at the expected retention time confirms the absence of oligomeric/polymeric degradants. If a broad "hump" appears at the end of the gradient, CROP has occurred.

V. Workflow and Mechanistic Visualizations

Mechanism A 3-Benzoylazetidine (High Ring Strain) B Thermal Stress / Trace Acid A->B Exposure C Protonation / Activation of Ring Nitrogen B->C Catalysis D C-N Bond Cleavage (Ring Opening) C->D Heat E Cationic Ring-Opening Polymerization (CROP) D->E Intermolecular Attack F Oligomeric/Polymeric Degradants E->F Propagation

Mechanism of thermal-induced cationic ring-opening polymerization in azetidines.

Workflow S1 Receive 3-Benzoylazetidine S2 Perform Baseline QC (HPLC / 1H-NMR) S1->S2 S3 Purity > 95%? S2->S3 S4 Purify via Flash Chromatography S3->S4 No S5 Aliquot under Argon/N2 S3->S5 Yes S4->S2 Re-test S6 Store at -20°C (Desiccated) S5->S6 Long-term Storage

Standard operating procedure for the intake, QC, and long-term storage of 3-Benzoylazetidine.

VI. References

  • CERTIFICATE OF ANALYSIS - ChemShuttle. chemshuttle.com.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. nih.gov.

  • The Polymerization of Azetidines and Azetidine Derivatives. researchgate.net.

Sources

Overcoming steric hindrance in 3-Benzoylazetidine substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Chemistry .

Working with 3-Benzoylazetidine presents unique synthetic challenges. The four-membered azetidine ring possesses approximately 26 kcal/mol of inherent ring strain, and the bulky benzoyl group at the C3 position forces the ring into a puckered conformation. This geometry introduces severe transannular steric hindrance, often leading to stalled reactions, catalyst poisoning, or thermal decomposition (ring-opening) during substitution attempts.

This guide is designed to help researchers diagnose and overcome these specific steric and electronic hurdles.

Diagnostic Workflow

G Start Low Yield in 3-Benzoylazetidine Substitution? CheckRxn Identify Reaction Type Start->CheckRxn NAlk N-Alkylation / SN2 CheckRxn->NAlk NAryl N-Arylation (Coupling) CheckRxn->NAryl CAlk C-Alkylation (α-position) CheckRxn->CAlk NAlk_Issue Steric Clash from 3-Benzoyl Group NAlk->NAlk_Issue NAryl_Issue Slow Reductive Elimination NAryl->NAryl_Issue CAlk_Issue Ring-Opening / Decomposition CAlk->CAlk_Issue NAlk_Sol Use Reductive Amination or K2CO3 in DMF NAlk_Issue->NAlk_Sol NAryl_Sol Switch to Pd G3 Precatalyst with BrettPhos NAryl_Issue->NAryl_Sol CAlk_Sol Strict Temp Control (-78°C) Use LiHMDS CAlk_Issue->CAlk_Sol

Diagnostic workflow for troubleshooting 3-benzoylazetidine substitution reactions.

Module 1: N-Functionalization (Overcoming Transannular Bulk)

FAQ 1: Why does my N-alkylation of 3-benzoylazetidine stall at ~30% conversion when using standard alkyl halides and Et₃N? Answer: The 3-benzoyl group induces significant transannular steric hindrance, shielding the nitrogen lone pair. Triethylamine (Et₃N) is insufficiently basic to drive the reaction, and standard Sₙ2 transition states are sterically penalized. To overcome this, Han et al. demonstrated that switching to a polar aprotic solvent with a stronger, less coordinating base (e.g., K₂CO₃ in boiling DMF) significantly improves yields for the N-alkylation of 3-substituted azetidines[1]. Alternatively, bypassing the Sₙ2 pathway entirely via reductive amination avoids the steric penalty of a direct displacement transition state.

FAQ 2: I am attempting a Buchwald-Hartwig cross-coupling to N-arylate my 3-benzoylazetidine, but I only observe unreacted starting material and debrominated aryl halide. Which ligand system works best? Answer: The presence of debrominated aryl halide indicates that oxidative addition is occurring, but reductive elimination is failing. The rigid, bulky nature of the 3-benzoylazetidine intermediate prevents the palladium center from achieving the necessary geometry to expel the product. Trauner et al. established that bulky, electron-rich biaryl phosphine ligands—specifically RuPhos and BrettPhos paired with Pd G3 precatalysts—are highly effective for the N-arylation of sterically demanding 3-substituted azetidines[2].

Quantitative Comparison: Ligand Effects on N-Arylation

Data synthesized from optimization studies on 3-substituted azetidine Buchwald-Hartwig couplings.

Ligand / PrecatalystEquivalentsBaseTemp (°C)Conversion (%)
BINAP / Pd(OAc)₂0.05Cs₂CO₃100< 10
XPhos / XPhos Pd G30.02NaOtBu10045
RuPhos / RuPhos Pd G30.02NaOtBu10088
BrettPhos / BrettPhos Pd G30.02NaOtBu100> 95
Protocol 1: Optimized Buchwald-Hartwig N-Arylation
  • Preparation: In a flame-dried pressure tube under a nitrogen atmosphere, combine the aryl halide (1.0 equiv), 3-benzoylazetidine (1.4 equiv), and NaOtBu (1.4 equiv).

    • Causality: An excess of the azetidine and strong base ensures complete deprotonation of the Pd-amine complex, pushing the equilibrium toward the product.

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (2 mol%) and BrettPhos ligand (2 mol%).

    • Causality: Maintaining a strict 1:1 Pd-to-ligand ratio prevents the formation of off-cycle, bis-ligated palladium species that stall the catalytic cycle.

  • Reaction: Add anhydrous dioxane (0.1 M) and seal the tube. Heat to 100 °C for 14 hours.

  • Self-Validation Check: Monitor the reaction visually and by GC-MS. The reaction mixture should transition from yellow to a dark brown/red solution. If the solution turns black and a precipitate forms early in the reaction, Pd black has crashed out, indicating oxygen contamination or ligand degradation.

  • Workup: Cool to room temperature, filter through a pad of Celite 545 to remove inorganic salts, and concentrate in vacuo.

Module 2: C-Functionalization (Managing Ring Strain)

FAQ 3: I am trying to α-alkylate a protected 3-benzoylazetidine, but I am getting complex mixtures and ring-opened byproducts. How do I prevent this? Answer: When you deprotonate the α-position (or form an enolate at C3), the resulting azetidinyl anion is highly susceptible to thermal decomposition via a strain-release ring-opening pathway. Ji et al. demonstrated that strict temperature control is mandatory when generating these anions[3]. Deprotonation must be performed using a non-nucleophilic base like LiHMDS at exactly -78 °C. Allowing the internal temperature to rise above -40 °C before the electrophile is fully consumed will inevitably lead to ring-opening.

G Substrate 3-Benzoylazetidine Derivative Base Addition of Base (e.g., LiHMDS) Substrate->Base Anion Azetidinyl Anion Intermediate Base->Anion TempHigh T > -40°C Anion->TempHigh TempLow T = -78°C Anion->TempLow RingOpen Ring-Opening (Decomposition) TempHigh->RingOpen Electrophile Add Electrophile (e.g., MeI, Allyl-Br) TempLow->Electrophile Product Desired Substituted Azetidine Electrophile->Product

Temperature-dependent mechanistic pathway of azetidinyl anions.

Protocol 2: Low-Temperature α-Lithiation and Trapping
  • Equilibration: Dissolve the protected 3-benzoylazetidine (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried Schlenk flask under argon. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF) down the side of the flask over 5 minutes. Stir for exactly 30 minutes at -78 °C.

    • Causality: LiHMDS is sterically bulky enough to avoid nucleophilic attack on the benzoyl carbonyl, acting strictly as a base. The 30-minute window ensures complete deprotonation without risking thermal degradation.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.5 equiv) neat, dropwise.

  • Self-Validation Check: Maintain the reaction at -78 °C for 2 hours. Quench the reaction while still cold by adding saturated aqueous NH₄Cl. Do not remove the cooling bath until the quench is complete. If the reaction mixture turns dark brown before quenching, the internal temperature was compromised and ring-opening occurred.

  • Workup: Once quenched, allow the mixture to warm to room temperature, extract with ethyl acetate, dry over MgSO₄, and concentrate.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). "Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors." Journal of Medicinal Chemistry, 55(18), 8188-8192. URL:[Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K.-E., Nißl, B., Shahbaz, M., Dongfang, J., & Didier, D. (2022). "Strain-release arylations for the bis-functionalization of azetidines." Chemical Communications, 58, 2564-2567. URL:[Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214. URL:[Link]

Sources

Resolving NMR peak overlaps in 3-Benzoylazetidine structural analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Peak Overlaps in 3-Benzoylazetidine Structural Analysis

Welcome to the Advanced NMR Troubleshooting Center. 3-Benzoylazetidine and its substituted derivatives are highly valuable synthetic intermediates, particularly in the development of 1[1]. However, confirming the structural integrity of these molecules via 1D ¹H NMR is notoriously difficult. The strained azetidine ring protons and the benzoyl aromatic protons frequently collapse into indecipherable multiplets[2].

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve these specific spectral overlaps using field-proven causality and self-validating protocols.

Diagnostic Workflow

NMR_Troubleshooting Start 1H NMR of 3-Benzoylazetidine (Signal Overlap Detected) Decision Where is the overlap located? Start->Decision Aliphatic Aliphatic Region (3.0 - 4.5 ppm) Azetidine Ring Protons Decision->Aliphatic Aromatic Aromatic Region (7.4 - 8.0 ppm) Benzoyl Protons Decision->Aromatic PureShift Pure Shift NMR (PSYCHE) Suppresses J-coupling Aliphatic->PureShift TwoD_NMR 2D NMR (HSQC / COSY) Disperses signals by 13C Aliphatic->TwoD_NMR Solvent Solvent Titration (e.g., Benzene-d6 / DMSO-d6) Aromatic->Solvent J_Res 2D J-Resolved Spectroscopy Aromatic->J_Res Resolved Unambiguous Structural Elucidation PureShift->Resolved TwoD_NMR->Resolved Solvent->Resolved J_Res->Resolved

Caption: Decision matrix for resolving aliphatic and aromatic NMR peak overlaps in 3-Benzoylazetidine.

Troubleshooting Guides

Issue 1: Severe Multiplet Overlap in the Azetidine Ring Region (3.0 - 4.5 ppm)

Q: The protons on C2 and C4 of the azetidine ring appear as a dense, indecipherable multiplet. How can I extract accurate chemical shifts to confirm ring integrity?

A: This overlap is caused by complex homonuclear scalar couplings ( JHH​ ) between the geminal and vicinal protons within the strained 4-membered ring[3]. Furthermore, if the azetidine nitrogen is substituted (e.g., N-Boc or N-alkyl), restricted rotation can render the C2 and C4 protons diastereotopic, severely compounding spectral complexity[4].

The Solution: Implement Pure Shift NMR (e.g., Zanger-Sterk or PSYCHE methods). Causality:5, collapsing complex multiplets into well-resolved singlets[5]. This effectively mimics a 1D decoupled spectrum, reducing the number of signals by nearly an order of magnitude and allowing direct, unambiguous readout of chemical shifts[6].

Protocol 1: Acquiring a 1D Pure Shift ¹H NMR Spectrum Self-Validating System: This protocol utilizes a slice-selective gradient to ensure only a specific frequency band is excited, preventing JHH​ evolution during acquisition[5].

  • Sample Preparation: Dissolve ~10 mg of 3-Benzoylazetidine in 0.6 mL of high-purity CDCl₃.

  • Parameter Setup: Load the standard pure shift pulse program (e.g., zangster or psyche) on your spectrometer.

  • Sweep Width Optimization: Set a narrow sweep width (e.g., 4 ppm) centered strictly on the azetidine region (approx. 3.8 ppm). Causality: The signal-to-noise (S/N) ratio in pure shift NMR is inversely proportional to the sweep width. 5[5].

  • Data Acquisition: Set TD1 (number of chunks) between 8 and 32 to define the limiting resolution. Apply a slice-selective gradient (gpz2) at 50-90%[5].

  • Reconstruction & Validation: The spectrometer acquires a pseudo-2D dataset. Reconstruct the 1D broadband decoupled proton spectrum. Validation Step: Verify that the resulting spectrum displays distinct singlets for the C2, C3, and C4 protons without multiplet splitting.

Issue 2: Indistinguishable Aromatic Protons of the Benzoyl Group (7.4 - 8.0 ppm)

Q: The ortho, meta, and para protons of the benzoyl moiety are overlapping into a single broad multiplet. How do I resolve them without moving to a higher-field magnet?

A: Aromatic protons frequently suffer from near-exact chemical shift overlap due to highly similar electronic shielding environments on the phenyl ring.

The Solution: Utilize Solvent Effects (ASIS) or 2D HSQC Analysis . Causality: Changing the deuterated solvent alters the solvation shell and hydrogen-bonding dynamics.7, which differentially shifts the aromatic protons based on their spatial proximity to the carbonyl group[7]. If 1D solvent swaps fail, 2D HSQC disperses the overlapping proton signals across the much wider ¹³C chemical shift range[8].

Protocol 2: Solvent Titration and 2D HSQC Analysis

  • Initial Assessment: Acquire a standard ¹H NMR in CDCl₃. Integrate the overlapping aromatic region to confirm the presence of 5 protons[7].

  • Solvent Exchange: Prepare identical concentration samples in Benzene-d6 and DMSO-d6. Compare the spectra. Validation Step: Look for the separation of the ortho protons (typically shifting upfield in Benzene-d6) from the meta/para protons[7].

  • 2D HSQC Execution (If overlap persists): Load the Heteronuclear Single Quantum Coherence (HSQC) pulse sequence.

  • Acquisition: Set the ¹³C sweep width to cover 120-140 ppm. Causality: Even if protons perfectly overlap at 7.6 ppm, their directly attached carbons will have distinct chemical shifts, resolving the signals into separate 2D cross-peaks[7].

Quantitative Data Presentation

Structural RegionTypical 1D ¹H NMR Appearance (400 MHz)Primary ChallengeRecommended TechniqueExpected Resolved Output
Azetidine C2/C4 Complex multiplet (3.5 - 4.2 ppm)Diastereotopic overlap, JHH​ couplingPure Shift NMR (PSYCHE)Distinct singlets for each proton environment[6]
Azetidine C3 Multiplet (3.2 - 3.5 ppm)Overlap with solvent/impurities1D TOCSYIsolated multiplet via selective excitation[9]
Benzoyl Aromatic Broad multiplet (7.4 - 7.8 ppm)Similar electronic shieldingSolvent Swap (Benzene-d6)Separated doublets/triplets (ortho vs meta/para)[7]
Entire Molecule Overlapping 1D profileConnectivity ambiguity2D HSQC / COSY2D map correlating ¹H to ¹³C or ¹H to ¹H[10]

Frequently Asked Questions (FAQs)

Q: Why does my Pure Shift NMR spectrum have sidebands or artifacts? A: Artifacts in Zanger-Sterk or chunking methods occur if the ratio of the sweep width to the chunk size is not an integer. This causes discontinuities in the reconstructed Free Induction Decay (FID), which Fourier transforms into sidebands[5]. Ensure your TD1 and sweep width parameters are perfectly calibrated to the J -coupling evolution time.

Q: Can I use Lanthanide Shift Reagents (LSRs) for 3-Benzoylazetidine? A: Yes. LSRs (like Europium-based complexes) coordinate with Lewis basic sites, such as the carbonyl oxygen of the benzoyl group. This induces significant pseudo-contact shifts, spreading out nearby proton signals[7]. However, titrate carefully; excessive LSR causes paramagnetic line broadening, which obscures critical J -coupling information[7].

Q: Is 2D J-Resolved NMR better than COSY for this molecule? A: They serve different diagnostic purposes. 11 to establish connectivity[11]. Conversely,8, making it superior for directly measuring J -constants in heavily overlapped aliphatic regions[8].

References

  • "Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia", Wikipedia,[Link]

  • "Pure Shift NMR - University of Wyoming", University of Wyoming NMR Facility,[Link]

  • "Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis", Analytical Chemistry - ACS Publications,[Link]

  • "Chapter 8: Pure Shift 2D NMR Spectroscopy - Books", Royal Society of Chemistry,[Link]

  • "Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra", Journal of Proteome Research - ACS Publications,[Link]

  • "Two-dimensional NMR", University College London,[Link]

  • "qNMR of mixtures: what is the best solution to signal overlap?", Mestrelab Research,[Link]

  • "WO2019180185A1 - Oxazine monoacylglycerol lipase (magl)
  • "Preparation and Photolysis of 1-t-Butyl-3-benzoylazetidine", Oxford Academic,[Link]

Sources

Technical Support Center: Optimizing 3-Benzoylazetidine Extraction and Purity

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 3-Benzoylazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize byproducts and eliminate impurities effectively.

Section 1: Understanding the Chemistry — Common Impurities and Their Origins

The most common synthesis of 3-Benzoylazetidine involves the N-acylation of azetidine with benzoyl chloride, often in the presence of a base to neutralize the HCl byproduct.[1][2] While straightforward, this reaction can generate several key impurities that complicate the extraction and purification process. Understanding their origin is the first step toward preventing their formation and planning an effective removal strategy.

G cluster_reaction Reaction Pathway Azetidine Azetidine r1 N-Acylation Azetidine->r1 BenzoylChloride Benzoyl Chloride BenzoylChloride->r1 r2 Hydrolysis BenzoylChloride->r2 Base Base (e.g., Et3N) Base->r1 H2O Water (Trace) H2O->r2 Product 3-Benzoylazetidine (Desired Product) BenzoicAcid Benzoic Acid (Hydrolysis Byproduct) Salt Base•HCl Salt r1->Product r1->Salt r2->BenzoicAcid G Start 1. Dissolve Crude Product in Ethyl Acetate AcidWash 2. Wash with 1M HCl (aq) (Removes Azetidine) Start->AcidWash Separate1 3. Separate Layers AcidWash->Separate1 BaseWash 4. Wash Organic Layer with 5% NaHCO3 (aq) (Removes Benzoic Acid) Separate1->BaseWash Organic Layer Discard1 Aqueous Layer (Contains Azetidine•HCl) Separate1->Discard1 Aqueous Layer Separate2 5. Separate Layers BaseWash->Separate2 BrineWash 6. Wash with Brine (Removes Water) Separate2->BrineWash Organic Layer Discard2 Aqueous Layer (Contains Sodium Benzoate) Separate2->Discard2 Aqueous Layer Separate3 7. Separate Layers BrineWash->Separate3 Dry 8. Dry Organic Layer (e.g., Na2SO4) Separate3->Dry Organic Layer Discard3 Aqueous Layer Separate3->Discard3 Aqueous Layer Concentrate 9. Filter & Concentrate Dry->Concentrate End Pure 3-Benzoylazetidine Concentrate->End

Sources

Validation & Comparative

A Comparative Guide to Drug Efficacy: 3-Benzoylazetidine vs. 3-Benzoylpyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the strategic selection of saturated nitrogen heterocycles is paramount for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The transition from 5-membered pyrrolidines to 4-membered azetidines—often referred to as the "escape from flatland" or ring-contraction strategy—profoundly alters a molecule's physicochemical properties.

This guide provides an in-depth technical comparison between 3-Benzoylazetidine and 3-Benzoylpyrrolidine , analyzing how the central heterocyclic ring dictates metabolic stability, target binding affinity, and overall drug efficacy.

Physicochemical Profiling & Structural Causality

The fundamental difference between these two pharmacophores lies in their ring size and the resulting spatial geometry of the 3-benzoyl substituent.

  • 3-Benzoylazetidine (4-Membered Ring): The azetidine ring is highly strained and compact. The smaller ring size restricts conformational flexibility, locking the benzoyl group into a more rigid, linear exit vector. Furthermore, the azetidine ring generally imparts greater polarity and lower lipophilicity (LogP) compared to larger rings 1. This increased polarity often translates to superior aqueous solubility, a critical parameter for oral bioavailability.

  • 3-Benzoylpyrrolidine (5-Membered Ring): Pyrrolidine is larger and capable of various envelope and half-chair puckering conformations. This flexibility allows the 3-benzoyl group to adapt to different receptor pockets but increases the entropic penalty upon binding. Pyrrolidines are inherently more lipophilic, which can enhance blood-brain barrier (BBB) permeability but may also drive non-specific protein binding 2.

Quantitative Data Comparison
Physicochemical Property3-Benzoylazetidine3-Benzoylpyrrolidine
Ring Architecture 4-membered (Strained)5-membered (Flexible)
Calculated LogP (cLogP) Lower (~1.2 - 1.5)Higher (~1.6 - 2.0)
Aqueous Solubility HighModerate to High
Conformational State Rigid (Restricted exit vectors)Flexible (Puckering conformations)
Metabolic Half-Life (HLM) Prolonged (>60 min)Short to Moderate (<30 min)
CNS Penetration (BBB) ModerateHigh

Mechanistic Impact on Drug Efficacy

A. Mitigating CYP450-Mediated Metabolism

A primary cause of clinical failure is rapid drug clearance. Pyrrolidine rings are highly susceptible to Cytochrome P450 (CYP450)-mediated α -oxidation, which leads to ring cleavage and deactivation of the drug. Substituting the pyrrolidine for an azetidine is a proven medicinal chemistry strategy to mitigate heterocycle metabolism 3. The lower lipophilicity and increased steric hindrance around the α -carbons of the azetidine ring significantly raise the activation energy required for oxidation, resulting in sustained systemic efficacy.

Pathway A 3-Benzoylpyrrolidine (5-Membered Ring) C CYP450 Enzyme Interaction A->C B 3-Benzoylazetidine (4-Membered Ring) B->C D Rapid α-Oxidation (Ring Cleavage) C->D High Susceptibility E Steric Hindrance & Low Lipophilicity C->E Resistance F High Clearance (Reduced Efficacy) D->F G Metabolic Stability (Sustained Efficacy) E->G

CYP450-mediated metabolic degradation pathway of pyrrolidine versus azetidine rings.

B. Target Affinity and Exit-Vector Geometry

The efficacy of a drug is directly tied to its thermodynamic stabilization within a target's binding pocket. While azetidines provide a rigid conformation that can lead to highly potent target inhibition if the exit vector perfectly aligns with the binding pocket, pyrrolidines are often explored to balance this potency with improved brain exposure and ADME properties 2. If a target requires the 3-benzoyl group to twist out of plane, the flexible pyrrolidine will exhibit higher efficacy. Conversely, if the bioactive conformation is linear, the pre-organized azetidine will bind with a lower entropic penalty, driving superior efficacy.

Self-Validating Experimental Protocols

To objectively compare the efficacy and stability of 3-Benzoylazetidine and 3-Benzoylpyrrolidine derivatives, the following self-validating workflows must be employed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compounds.

Causality & Validation: The protocol utilizes cold acetonitrile quenching. This choice is critical because it instantly denatures CYP450 enzymes and precipitates proteins, freezing the metabolic profile at exact time points. The concurrent addition of an internal standard (IS) during the quench creates a self-validating system that corrects for any matrix suppression or extraction losses during LC-MS/MS analysis.

  • Preparation: Dilute the test compound (3-Benzoylazetidine or 3-Benzoylpyrrolidine) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard. Calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Step1 1. Compound Incubation 1 µM test cmpd + HLM (1 mg/mL) Step2 2. Reaction Initiation Add NADPH at 37°C Step1->Step2 Step3 3. Aliquot Sampling Time points: 0, 15, 30, 60 min Step2->Step3 Step4 4. Reaction Quenching Add cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify remaining parent compound Step4->Step5

Step-by-step experimental workflow for validating Human Liver Microsome (HLM) stability.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

To evaluate whether the rigid azetidine or flexible pyrrolidine provides better target affinity, TSA is utilized.

Causality & Validation: TSA measures the shift in the melting temperature ( ΔTm​ ) of the target protein upon ligand binding. It is a label-free, self-validating method because a positive ΔTm​ strictly correlates with the thermodynamic stabilization of the protein-ligand complex, eliminating the false positives commonly seen in biochemical fluorescence interference assays.

  • Preparation: Prepare a reaction mix containing 2 µM of the purified target protein and 5x SYPRO Orange dye in assay buffer (e.g., HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Dispense 20 µL of the protein-dye mix into a 96-well PCR plate. Add 1 µL of the test compound (10 µM final concentration, 1% DMSO). Include a DMSO-only control well.

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/second using a real-time PCR machine.

  • Detection: Continuously monitor the fluorescence emission (excitation 490 nm, emission 530 nm) as the protein unfolds and exposes hydrophobic regions to the dye.

  • Analysis: Calculate the first derivative of the melt curve to identify the Tm​ . The efficacy of target engagement is defined as ΔTm​=Tm(compound)​−Tm(DMSO)​ .

References

  • BenchChem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. 1

  • Journal of Medicinal Chemistry (ACS). Mitigating Heterocycle Metabolism in Drug Discovery. 3

  • National Institutes of Health (PMC). Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure.2

Sources

Optimizing Purity Analysis of 3-Benzoylazetidine: A Comparative Guide to HPLC Method Validation

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Core-Shell vs. Fully Porous C18 Architectures under ICH Q2(R2) Guidelines

As global pharmaceutical supply chains—from synthesis hubs in Taiwan to formulation centers worldwide—demand increasingly stringent quality controls, the analytical methods we deploy must be both scientifically rigorous and mechanistically sound. 3-Benzoylazetidine is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including RIPK1 and ITK kinase inhibitors[1][2]. Because residual synthetic precursors can propagate through reaction pathways to form complex downstream impurities, validating a highly specific HPLC method is non-negotiable.

This guide objectively compares the chromatographic performance of a modern Core-Shell (Superficially Porous) C18 column against a Traditional Fully Porous C18 column for the purity analysis of 3-Benzoylazetidine, fully grounded in the updated ICH Q2(R2) validation framework[3][4].

The Analytical Challenge & Mechanistic Causality

3-Benzoylazetidine presents unique chromatographic challenges. The molecule features a highly polar, basic secondary amine within a strained azetidine ring adjacent to a hydrophobic benzoyl moiety.

The Chemical Causality: On traditional fully porous silica columns, the basic nitrogen frequently acts as a strong nucleophile, interacting with unendcapped, acidic surface silanols. This secondary cation-exchange interaction disrupts the primary hydrophobic retention mechanism, leading to severe peak tailing and poor resolution. To counteract this, our mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA serves a dual mechanistic purpose: it fully protonates the azetidine nitrogen and acts as an ion-pairing agent, effectively masking residual silanol activity to ensure sharp peak shapes[5].

The Physical Causality: While mobile phase optimization solves chemical tailing, physical diffusion limitations remain in traditional 5.0 µm fully porous particles. According to the van Deemter equation ( H=A+B/u+C⋅u ), the solid silica core of a 2.7 µm Core-Shell particle restricts the diffusion path of the analyte into the porous shell. This drastically minimizes the C -term (resistance to mass transfer), allowing for highly efficient mass exchange. The result is sharper peaks and higher theoretical plates compared to legacy fully porous architectures.

Separation_Logic MobilePhase Mobile Phase (0.1% TFA in MeCN/H2O) Analyte 3-Benzoylazetidine (Protonated Amine) MobilePhase->Analyte Protonates Interaction Hydrophobic Retention + Minimized Silanol Effect Analyte->Interaction StatPhase Core-Shell C18 (Reduced Diffusion Path) StatPhase->Interaction Confines Outcome High Resolution & Low Tailing Factor Interaction->Outcome

Fig 1. Mechanistic interaction between mobile phase, analyte, and core-shell stationary phase.

Self-Validating Experimental Protocol

To establish analytical trustworthiness, the protocol must function as a self-validating system. This requires executing System Suitability Testing (SST) prior to any validation run to verify instrument baseline performance[6].

Phase 1: Reagent & System Preparation
  • Diluent Preparation : Mix LC-MS grade Acetonitrile and Milli-Q Water (50:50, v/v). Degas via ultrasonication for 5 minutes.

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Mobile Phase A : Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane.

  • Mobile Phase B : Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Standard Preparation : Accurately weigh 10.0 mg of 3-Benzoylazetidine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate for 10 minutes to disrupt the crystalline lattice, and bring to volume (Final: 1.0 mg/mL).

Phase 2: Chromatographic Execution & SST
  • System Equilibration : Purge the HPLC system and equilibrate the selected column (Core-Shell 2.7 µm or Fully Porous 5.0 µm) at 10% B for 20 column volumes. Flow rate: 1.0 mL/min. Column Temperature: 30°C. Detection: UV at 214 nm and 254 nm[2][5].

  • Self-Validation (SST) : Inject the 1.0 mg/mL standard 6 consecutive times. The system is validated for the run only if the peak area Relative Standard Deviation (RSD) is ≤ 2.0%, USP Tailing Factor is ≤ 1.5, and Theoretical Plates (N) ≥ 5,000[6].

Phase 3: ICH Q2(R2) Validation Workflow

The validation framework strictly adheres to the updated ICH Q2(R2) guidelines, emphasizing a lifecycle approach to analytical procedures[3][4].

ICH_Workflow SST 1. System Suitability Testing (Verify Instrument Baseline) Spec 2. Specificity (Peak Purity & Resolution) SST->Spec Lin 3. Linearity & Range (0.5 - 1.5 mg/mL) Spec->Lin Prec 4. Precision (Repeatability & Intermediate) Lin->Prec Acc 5. Accuracy (Spike Recovery 80-120%) Prec->Acc Rob 6. Robustness (Flow, Temp, pH Variations) Acc->Rob

Fig 2. Stepwise ICH Q2(R2) method validation workflow for 3-Benzoylazetidine HPLC analysis.

Comparative Performance Data

To objectively assess the product alternatives, both columns were subjected to the identical gradient profile (10% B to 90% B over 10 minutes). The Core-Shell architecture demonstrated profound superiority in mass transfer kinetics, directly translating to higher resolution from critical synthetic precursors (e.g., tert-butyl 3-benzoylazetidine-1-carboxylate)[2].

Table 1: Comparative Chromatographic Performance

ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (5.0 µm)System Acceptance Criteria
Retention Time ( tR​ ) 4.85 min7.20 minN/A
USP Tailing Factor ( Tf​ ) 1.081.45≤ 1.5
Theoretical Plates (N) 12,5006,800≥ 5,000
Resolution ( Rs​ ) *3.41.8≥ 2.0
System Backpressure 240 bar180 bar≤ 400 bar

*Resolution calculated between 3-Benzoylazetidine and its closest synthetic precursor impurity.

ICH Q2(R2) Validation Results

Given the superior resolution and peak symmetry of the Core-Shell C18 column, it was selected for full ICH Q2(R2) method validation[3]. The method proved to be highly linear, accurate, and precise across the specified working range.

Table 2: ICH Q2(R2) Method Validation Summary (Core-Shell Column)

Validation ParameterExperimental ConditionsResultsICH Q2(R2) CriteriaStatus
Specificity Blank, Standard, Spiked SampleNo matrix interference at tR​ 4.85 min Rs​ ≥ 2.0 for all peaksPass
Linearity & Range 50% to 150% (0.5 - 1.5 mg/mL)R² = 0.9998, y = 1452x + 12R² ≥ 0.999Pass
Accuracy (Recovery) Triplicate spikes at 80%, 100%, 120%99.2% - 100.5% recovery98.0% - 102.0%Pass
Repeatability 6 replicates, 100% concentrationArea RSD = 0.52%RSD ≤ 2.0%Pass
Intermediate Precision 2 analysts, 2 days, 2 HPLC systemsOverall Area RSD = 0.68%[7]RSD ≤ 2.0%Pass
LOD / LOQ Signal-to-Noise (S/N) methodLOD = 0.05 µg/mL, LOQ = 0.15 µg/mLS/N ≥ 3 (LOD), ≥ 10 (LOQ)Pass
Conclusion

The empirical data confirms that transitioning from traditional fully porous architectures to modern Core-Shell technology fundamentally resolves the mass transfer limitations associated with 3-Benzoylazetidine analysis. By pairing a 2.7 µm Core-Shell C18 column with a highly controlled, TFA-modified mobile phase, laboratories can achieve baseline resolution ( Rs​ = 3.4) and superior peak symmetry ( Tf​ = 1.08). The resulting method is fully compliant with the latest ICH Q2(R2) guidelines, providing a robust, self-validating control strategy for pharmaceutical development.

References
  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. URL:[Link]

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals." Chromatography Online. URL:[Link]

  • PharmTech. "HPLC Method Development and Validation for Pharmaceutical Analysis." Pharmaceutical Technology. URL:[Link]

  • World Intellectual Property Organization. "WO2022235698A1 - Compounds for inhibiting or degrading target proteins, compositions, comprising the same, methods of their making, and methods of their use." Google Patents.
  • World Intellectual Property Organization. "WO2023069514A2 - Composés bifonctionnels pour la dégradation de l'itk par l'intermédiaire d'une voie de l'ubiquitine protéosome." Google Patents.

Sources

A Comprehensive Comparison Guide: Reactivity Profiles of 3-Benzoylazetidine vs. Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are four-membered, nitrogen-containing heterocycles that have become increasingly prevalent in medicinal chemistry as rigidifying moieties and linking fragments[1]. By constraining the conformational flexibility of alkyl chains, azetidine derivatives often improve the pharmacological profile, metabolic stability, and target affinity of drug candidates.

Two highly valuable, yet chemically distinct, 3-substituted azetidines are azetidine-3-carboxylic acid and 3-benzoylazetidine . While both share the strained four-membered ring architecture, their divergent functional groups—a carboxylic acid versus a phenyl ketone—dictate entirely different reactivity profiles, synthetic handling requirements, and downstream applications in drug discovery. This guide objectively compares their physicochemical properties, reactive behaviors, and standard experimental workflows.

Structural & Physicochemical Divergence

Azetidine-3-Carboxylic Acid

Azetidine-3-carboxylic acid acts as a conformationally constrained analogue of β-proline and γ-aminobutyric acid (GABA). The predicted pKa of its carboxylic acid proton is approximately 2.74[2]. Because the secondary amine in the ring is highly basic, the unprotected molecule exists predominantly as a highly polar zwitterion in neutral aqueous solutions. This high polarity makes it highly water-soluble but necessitates nitrogen protection (e.g., Boc, Cbz, or Fmoc) to solubilize the building block in organic solvents for standard synthetic chemistry[1].

3-Benzoylazetidine

3-Benzoylazetidine features an electron-withdrawing aroyl (phenyl ketone) group at the 3-position. Unlike the acidic/zwitterionic nature of the carboxylic acid derivative, the ketone is neutral. The reactivity here is dominated by the electrophilicity of the carbonyl carbon. More importantly, the proximity of the ketone to the highly strained azetidine ring (~26 kcal/mol of ring strain) enables unique photochemical reactivity that is absent in the carboxylic acid counterpart[3].

Comparative Reactivity Profiles

Reactivity of Azetidine-3-Carboxylic Acid

The primary utility of azetidine-3-carboxylic acid lies in its role as a robust coupling partner. The carboxylic acid readily undergoes amidation to form complex drug scaffolds, such as S1P1 receptor agonists and monoacylglycerol lipase inhibitors[4][5].

  • Amide Coupling: It reacts efficiently with primary and secondary amines using standard uronium-based coupling reagents (e.g., HATU, HBTU).

  • Decarboxylation: While generally stable, under harsh thermal conditions in the presence of water, the molecule can undergo decarboxylation. However, under carefully pH-controlled conditions, the acid is highly stable[6].

Reactivity of 3-Benzoylazetidine

The ketone moiety of 3-benzoylazetidine serves as both an electrophilic center and a photochemical trigger.

  • Nucleophilic Addition: The carbonyl carbon can be subjected to standard nucleophilic additions (e.g., Grignard reagents, hydride reductions) to yield tertiary or secondary alcohols.

  • Photochemical Ring Expansion: Uniquely, under UV irradiation, 3-benzoylazetidine undergoes a photoinduced ring expansion. The n,π∗ excited triplet state of the ketone triggers an α -cleavage. This cleavage is thermodynamically driven by the release of the azetidine ring strain, forming a diradical intermediate that subsequently recombines into expanded heterocycles, such as pyrrole derivatives[3].

Visualizing Reaction Workflows

Workflow for the amide coupling of azetidine-3-carboxylic acid using HATU/DIPEA activation.

Photochemical ring expansion pathway of 3-benzoylazetidine driven by ring strain release.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Amide Coupling of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid[5]

Objective: Synthesize an azetidine-containing amide for medicinal chemistry screening.

  • Activation: To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv) and HATU (1.0 equiv) in dry CH₂Cl₂ at room temperature, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: HATU is selected over EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling of sterically hindered or structurally constrained carboxylic acids. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the active ester without competing as a nucleophile.

  • Coupling: Add the amine nucleophile (e.g., N-hydroxybenzenecarboximidamide, 0.85 equiv) to the mixture. Stir the resulting solution for 16 h at room temperature.

    • Self-Validation: Monitor the reaction via LC-MS or TLC (e.g., 5% MeOH in CH₂Cl₂, visualized with ninhydrin stain) to confirm the complete consumption of the active ester intermediate.

  • Workup: Partition the mixture with water (3×) followed by saturated aqueous NaCl. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The repeated aqueous washes effectively remove excess DIPEA salts and water-soluble HOAt byproducts. The brine wash pre-dries the organic layer and breaks any formed emulsions, ensuring a high-purity crude product suitable for column chromatography.

Protocol B: Synthesis of tert-Butyl 3-benzoylazetidine-1-carboxylate via Organozinc Coupling[1]

Objective: Form the 3-benzoylazetidine framework from a 3-haloazetidine precursor.

  • Zinc Activation: To a flame-dried reaction tube under argon, add Zn dust (1.3 equiv) and dry THF. Add 1,2-dibromoethane (0.12 equiv) at room temperature and stir at 65 °C for 5 min. Cool to room temperature and add TMSCl (0.11 equiv).

    • Causality: Commercial zinc dust is passivated by a layer of zinc oxide. Heating with 1,2-dibromoethane generates ethylene gas and exposes fresh zinc, while TMSCl further cleans the surface. This dual-activation ensures rapid, reproducible insertion into the carbon-iodine bond.

  • Organozinc Formation: Add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) to the activated zinc suspension.

    • Self-Validation: Check the reaction mixture via GC-MS after 30 minutes. The complete disappearance of the starting iodide confirms the successful formation of the organozinc reagent.

  • Acylation: Couple the resulting organozinc reagent with benzoyl chloride (often utilizing a transition metal catalyst depending on specific substrate electronics).

    • Causality: Organozinc reagents are highly functional-group tolerant. They are nucleophilic enough to attack the acyl chloride but mild enough not to degrade the sensitive Boc-protecting group or prematurely open the strained azetidine ring.

Comparative Data Summary

Property / FeatureAzetidine-3-carboxylic acid3-Benzoylazetidine
Core Functional Group Carboxylic Acid (-COOH)Phenyl Ketone (-C(=O)Ph)
Predicted pKa ~2.74 (Acidic proton)[2]N/A (Neutral ketone)
Primary Reactivity Amide coupling, esterification, decarboxylationNucleophilic addition, photochemical ring expansion
Synthetic Utility β-amino acid surrogate, rigidifying linkerPrecursor to functionalized heterocycles, photo-probes
Stability Highly stable as a zwitterion or HCl saltPhotochemically sensitive under UV irradiation

Conclusion

The selection between azetidine-3-carboxylic acid and 3-benzoylazetidine hinges entirely on the desired application. Azetidine-3-carboxylic acid is a foundational building block in medicinal chemistry, prized for its ability to form stable amide linkages while imparting conformational rigidity to drug candidates. Conversely, 3-benzoylazetidine is a specialized, highly reactive scaffold; its ketone moiety not only serves as a site for nucleophilic elaboration but also acts as a photochemical trigger, allowing researchers to exploit the inherent strain of the azetidine ring to synthesize complex, expanded heterocycles.

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Taylor & Francis Online
  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid Google P
  • 3-Azetidinecarboxylic acid | 36476-78-5 ChemicalBook
  • PUBLICATIONS Part A: Papers and Communications (A Novel Photoinduced Ring Expansion of 1-t-Butyl-2-Phenyl-3-Benzoylazetidine) Clockss
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase ACS Public

Sources

A Comparative Guide to Mass Spectrometry Fragmentation for the Validation of 3-Benzoylazetidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-Benzoylazetidine, a crucial building block in medicinal chemistry. In the absence of a publicly available, empirically derived mass spectrum for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of mass spectrometry and drawing comparisons with structurally related compounds, we will outline a robust framework for the validation of 3-Benzoylazetidine and its distinction from potential isomers and impurities.

The structural integrity of starting materials and intermediates is paramount in drug discovery and development. Mass spectrometry is an indispensable tool for confirming molecular identity and purity. Understanding the fragmentation pathways is key to interpreting mass spectra accurately and making confident structural assignments. This guide will detail the theoretical fragmentation of 3-Benzoylazetidine under common ionization techniques, provide a comparative analysis with a potential isomer, 1-Benzoylazetidine, and present standardized protocols for experimental validation.

Predicted Fragmentation Pathways of 3-Benzoylazetidine

The fragmentation of 3-Benzoylazetidine in a mass spectrometer is anticipated to be driven by the presence of two key structural features: the benzoyl group and the strained four-membered azetidine ring. The initial ionization event, typically forming a molecular ion (M⁺˙) under Electron Ionization (EI) or a protonated molecule ([M+H]⁺) under Electrospray Ionization (ESI), will be followed by a cascade of fragmentation events to yield characteristic product ions.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, 3-Benzoylazetidine (Molecular Weight: 161.20 g/mol ) is expected to undergo significant fragmentation. The primary fragmentation pathways are predicted to involve the stable benzoyl functional group and the strained azetidine ring.[1]

A key fragmentation event for benzoyl-containing compounds is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a highly stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105 .[1] This ion is often the base peak in the mass spectra of such molecules. The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77 .[1]

The azetidine ring, being a strained four-membered ring, is also susceptible to fragmentation.[2] Ring-opening followed by cleavage is a probable pathway. A likely fragmentation involves the cleavage of the C-N and C-C bonds of the azetidine ring, which could lead to various smaller fragments.

The following diagram illustrates the proposed primary fragmentation pathways for 3-Benzoylazetidine under EI-MS.

G cluster_main 3-Benzoylazetidine (m/z 161) cluster_frags Major Fragments MolIon [C₁₀H₁₁NO]⁺˙ m/z 161 BenzoylCation Benzoyl Cation [C₇H₅O]⁺ m/z 105 MolIon->BenzoylCation - C₃H₆N• AzetidineRingFrag Azetidine Ring Fragment [C₃H₆N]⁺ m/z 56 MolIon->AzetidineRingFrag - C₇H₅O• PhenylCation Phenyl Cation [C₆H₅]⁺ m/z 77 BenzoylCation->PhenylCation - CO

Caption: Proposed EI-MS Fragmentation of 3-Benzoylazetidine.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, and fragmentation is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[3] For 3-Benzoylazetidine, protonation is expected to occur on the nitrogen atom of the azetidine ring. The fragmentation of the protonated molecule ([M+H]⁺, m/z 162) will likely follow pathways similar to those in EI, with some key differences.

The dominant fragmentation will likely still be the formation of the benzoyl cation (m/z 105) through the loss of a neutral azetidine molecule. The subsequent loss of CO to form the phenyl cation (m/z 77) is also expected. Fragmentation of the protonated azetidine ring itself is another possibility.

Comparative Analysis: 3-Benzoylazetidine vs. 1-Benzoylazetidine

To confidently validate the synthesis of 3-Benzoylazetidine, it is crucial to distinguish it from its structural isomer, 1-Benzoylazetidine. While both isomers have the same molecular weight, their fragmentation patterns are expected to differ significantly due to the different positions of the benzoyl group.

In 1-Benzoylazetidine, the benzoyl group is attached to the nitrogen atom of the azetidine ring. This difference in connectivity will lead to distinct fragmentation pathways. The cleavage of the amide bond (N-CO) is a highly probable event in 1-Benzoylazetidine, which would also lead to the formation of the benzoyl cation (m/z 105) .[4] However, the other major fragment would be the azetidinyl cation ([C₃H₆N]⁺ at m/z 56) , which would be expected to be more stable and thus more abundant compared to the corresponding radical fragment from 3-Benzoylazetidine.

Furthermore, McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds with a γ-hydrogen, is not possible for 3-Benzoylazetidine but could be a minor pathway for 1-Benzoylazetidine, leading to a characteristic neutral loss.

Table 1: Predicted Major Fragment Ions for 3-Benzoylazetidine and 1-Benzoylazetidine

IonProposed StructurePredicted m/z for 3-BenzoylazetidinePredicted m/z for 1-Benzoylazetidine
Molecular Ion [M]⁺˙C₁₀H₁₁NO161161
Protonated Molecule [M+H]⁺C₁₀H₁₂NO⁺162162
Benzoyl CationC₇H₅O⁺105 (Abundant)105 (Abundant)
Phenyl CationC₆H₅⁺77 (Moderate)77 (Moderate)
Azetidine-related FragmentC₃H₆N⁺56 (Less Abundant)56 (More Abundant)

Experimental Validation Protocols

Accurate and reproducible mass spectrometry data are contingent on well-defined experimental protocols.[5] Below are generalized methodologies for the analysis of 3-Benzoylazetidine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of relatively volatile and thermally stable compounds like 3-Benzoylazetidine.[6]

Sample Preparation:

  • Dissolve the 3-Benzoylazetidine sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, filter the sample to remove any particulate matter.

GC-MS Instrument Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

G SamplePrep Sample Preparation (Dissolve in DCM) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Ion Trap) Ionization->MassAnalysis Detection Detection & Spectrum Generation MassAnalysis->Detection

Caption: GC-MS Experimental Workflow for 3-Benzoylazetidine Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the sensitive and specific analysis of a wide range of compounds.[7][8]

Sample Preparation:

  • Dissolve the 3-Benzoylazetidine sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture) to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

LC-MS/MS Instrument Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Triple quadrupole or Q-TOF.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 162.

    • MS2 Scan (Product Ion Scan): Fragment the precursor ion at m/z 162 and scan for product ions in the range of m/z 50-170.

G SamplePrep Sample Preparation (Dissolve in ACN/H₂O) Injection LC Injection SamplePrep->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Ionization ESI Ionization (Positive Mode) Separation->Ionization MS1 MS1: Precursor Ion Selection (m/z 162) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2

Caption: LC-MS/MS Experimental Workflow for 3-Benzoylazetidine Validation.

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis and validation of 3-Benzoylazetidine. The proposed fragmentation patterns, centered around the characteristic benzoyl cation (m/z 105) and phenyl cation (m/z 77), offer a solid basis for initial structural confirmation. The comparative analysis with the potential isomer, 1-Benzoylazetidine, highlights key differences in expected fragmentation that can be exploited for unambiguous identification.

By following the detailed experimental protocols for GC-MS and LC-MS/MS, researchers can generate high-quality data to support their synthetic efforts. It is imperative to compare the experimentally obtained mass spectra with the predictions outlined in this guide and with data from other analytical techniques (e.g., NMR, IR) to ensure comprehensive structural validation. This rigorous approach to compound characterization is fundamental to maintaining the high standards of scientific integrity required in drug discovery and development.

References

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1365-74. Available from: [Link]

  • Houghton, R. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis, 1(8), 1365-1374. Available from: [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available from: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-28. Available from: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

  • Gucinski, A. C., & Turecek, F. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(2), 297-309. Available from: [Link]

  • Cossu, S., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 5063-5115. Available from: [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. Available from: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19131-19140. Available from: [Link]

  • Gucinski, A. C., & Turecek, F. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(2), 297-309. Available from: [Link]

  • Ucar, E., & Tuncel, M. (2009). Quantitative analysis of ezetimibe in human plasma by gas chromatography-mass spectrometry. Journal of Separation Science, 32(11), 1839-45. Available from: [Link]

  • Kuki, Á., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 963-70. Available from: [Link]

Sources

Benchmarking 3-Benzoylazetidine Stability in Varying pH Buffers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines have emerged as privileged motifs in modern medicinal chemistry, frequently deployed as metabolically stable bioisosteres for larger cyclic amines. However, the incorporation of a strained 4-membered nitrogen heterocycle introduces significant chemical stability liabilities, particularly in aqueous solutions across varying pH gradients.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the pH-dependent stability of 3-Benzoylazetidine against its 5-membered and 6-membered homologues (3-Benzoylpyrrolidine and 3-Benzoylpiperidine ). By understanding the thermodynamic causality behind these degradation pathways, researchers can make informed decisions during lead optimization and formulation development.

Mechanistic Rationale: The Thermodynamic Penalty of Ring Strain

The reactivity and stability profile of azetidines are fundamentally driven by their considerable ring strain, which is approximately 25.4 kcal/mol[1].

When 3-Benzoylazetidine is exposed to acidic conditions (e.g., simulated gastric fluid at pH 1.2), the secondary amine becomes rapidly protonated. This protonation draws electron density away from the adjacent carbons, significantly lowering the activation energy required for nucleophilic attack by solvent molecules (solvolysis). The thermodynamic driving force for this reaction is the release of the 25.4 kcal/mol strain energy, leading to rapid, irreversible ring-opening degradation[2].

Conversely, at neutral (pH 7.4) or basic (pH 10.0) conditions, the concentration of hydronium ions is insufficient to drive rapid acid-catalyzed solvolysis, or the amine remains unprotonated, effectively neutralizing the activation pathway.

Mechanism A 3-Benzoylazetidine (Intact Ring) B Protonated Azetidinium (High Strain) A->B Acidic pH (H+) C Nucleophilic Attack (Solvolysis) B->C H2O D Ring-Opened Degradant (Loss of Function) C->D Strain Relief

Acid-catalyzed ring-opening mechanism of 3-Benzoylazetidine driven by protonation and ring strain.

Comparative Benchmarking Data

To contextualize the stability profile of 3-Benzoylazetidine, we must compare it against alternative building blocks. The expansion of the ring from 4 to 5 members (pyrrolidine) drastically reduces the ring strain to ~5.4 kcal/mol[1]. Consequently, even when the pyrrolidine nitrogen is fully protonated at low pH, the lack of a severe thermodynamic penalty prevents spontaneous ring cleavage.

The table below summarizes the quantitative half-life ( T1/2​ ) data for these cyclic amines when subjected to forced degradation across a pH gradient.

CompoundRing SizeRing Strain (kcal/mol)pH 1.2 ( T1/2​ )pH 7.4 ( T1/2​ )pH 10.0 ( T1/2​ )Primary Degradation Pathway
3-Benzoylazetidine 4~25.4< 2 hours> 24 hoursStableAcid-catalyzed ring opening
3-Benzoylpyrrolidine 5~5.4StableStableStableNone observed
3-Benzoylpiperidine 6~0.1StableStableStableNone observed

Note: "Stable" indicates less than 5% degradation observed over a 24-hour incubation period at 37°C.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls, quenching mechanisms, and system suitability checks, aligning with the stringent requirements of the ICH Q1A(R2) guidelines for stress testing of new drug substances[3].

Workflow S1 Buffer Preparation (pH 1.2, 7.4, 10.0) S2 Matrix Spiking (100 µM + Internal Std) S1->S2 S3 Incubation (37°C) (Dark Conditions) S2->S3 S4 Time-Course Sampling (Quench to Neutral pH) S3->S4 S5 HPLC-UV/MS Analysis (Quantify % Remaining) S4->S5

Self-validating experimental workflow for pH-dependent stability benchmarking of cyclic amines.

Step-by-Step Methodology

1. System Suitability & Buffer Preparation

  • Action: Prepare USP-grade buffers at pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate Buffer), and pH 10.0 (Borate Buffer). Run a reference standard (e.g., caffeine) through the HPLC-MS to confirm column efficiency and detector response.

  • Causality: Validating the analytical instrument prior to the experiment prevents false negatives caused by poor column retention or detector drift.

2. Matrix Spiking & Internal Standardization

  • Action: Prepare 10 mM DMSO stock solutions of 3-Benzoylazetidine, 3-Benzoylpyrrolidine, and 3-Benzoylpiperidine. Spike these into the respective buffers to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤ 1% to prevent co-solvent effects). Simultaneously spike in 10 µM of an inert internal standard (e.g., labetalol).

  • Causality: The internal standard acts as a self-validating control. Any variations in injection volume or matrix suppression during MS analysis will be normalized against the internal standard's peak area, ensuring quantitative accuracy.

3. Incubation

  • Action: Incubate the samples in a thermoshaker at 37°C under strictly dark conditions.

  • Causality: 37°C mimics physiological conditions. Dark conditions are mandatory to isolate hydrolytic and pH-driven degradation pathways from photolytic degradation, ensuring adherence to specific stress testing parameters[3].

4. Time-Course Sampling & Quenching

  • Action: Extract 50 µL aliquots at t=0,1,2,4,8,and 24 hours. Immediately dilute the pH 1.2 and pH 10.0 samples 1:1 with a neutralizing buffer (e.g., 200 mM Phosphate buffer at pH 7.4) prior to placing them in the autosampler.

  • Causality: This is the most critical self-validating step. If an acidic sample is left unquenched in the autosampler queue for hours, degradation will continue, skewing the kinetic data. Quenching halts the reaction instantly, ensuring the measured concentration accurately reflects the exact time point of extraction.

5. Analytical Quantification

  • Action: Analyze the quenched samples via LC-UV/MS. Calculate the percentage of the parent compound remaining by comparing the peak area ratio (Analyte/Internal Standard) at time t to the ratio at t=0 . Plot the natural log of % remaining versus time to determine the degradation half-life ( T1/2​ ).

Conclusion & Strategic Recommendations

While 3-Benzoylazetidine offers unique spatial geometry and can improve the pharmacokinetic profile of a drug candidate, its inherent ring strain (25.4 kcal/mol) renders it highly susceptible to acid-catalyzed degradation.

  • For Oral Formulations: If the target compound must survive the acidic environment of the stomach (pH 1.2), unprotected 3-Benzoylazetidines pose a high risk of failure. Consider utilizing 3-Benzoylpyrrolidine or 3-Benzoylpiperidine as robust alternatives.

  • For Azetidine Retention: If the azetidine ring is strictly required for target binding (pharmacophore), medicinal chemists must design strategies to reduce the basicity of the azetidine nitrogen (e.g., via N-acylation or introducing electron-withdrawing groups) to prevent protonation at low pH[2].

Sources

A Comparative Guide to the Binding Affinity of 3-Substituted Azetidine Derivatives in Target Assays

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] Its inherent conformational rigidity and unique physicochemical properties offer a compelling framework for the design of potent and selective ligands. This guide provides a comparative analysis of the binding affinity of 3-substituted azetidine derivatives, with a particular focus on analogues relevant to the 3-benzoylazetidine scaffold, at key CNS targets, primarily the monoamine transporters. We will delve into the structure-activity relationships (SAR) that govern their interactions and provide detailed experimental protocols for assessing binding affinity.

The Strategic Advantage of the Azetidine Core in CNS Drug Discovery

The four-membered azetidine ring system offers several advantages for the development of CNS-active compounds. Its constrained nature reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the sp³-rich character of the azetidine ring can improve solubility and metabolic stability, crucial parameters for brain-penetrant drugs.[1] By exploring substitutions at the 3-position, medicinal chemists can fine-tune the pharmacological profile of these derivatives to achieve desired potency and selectivity.

Comparative Binding Affinity at Monoamine Transporters

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical targets for the treatment of various psychiatric disorders.[2] The following sections compare the binding affinities of different classes of 3-substituted azetidine derivatives at these transporters.

3-Aryl-3-arylmethoxyazetidine Derivatives: Potent SERT Ligands

A significant class of 3-substituted azetidines are the 3-aryl-3-arylmethoxy derivatives. These compounds have been extensively studied for their interaction with monoamine transporters.[3][4] Generally, this class exhibits high affinity for SERT, with selectivity over DAT.

Table 1: Comparative Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxyazetidine Derivatives at DAT and SERT[3]

Compound3-Aryl (Ar)3-Arylmethoxy (Ar')DAT Ki (nM)SERT Ki (nM)Selectivity (DAT/SERT)
6e Phenyl3,4-Dichlorophenylmethoxy>100003.5>2857
6h Phenyl4-Chlorophenylmethoxy>100002.9>3448
7c Phenyl3,4-Dichlorophenylmethoxy28001.02800
7g 3,4-DichlorophenylPhenylmethoxy6202327
7i 3,4-Dichlorophenyl3,4-Dichlorophenylmethoxy22001.31692

Data extracted from Carroll et al. (2013).[3]

The structure-activity relationship (SAR) for this series reveals several key insights:

  • Substitution on the 3-Arylmethoxy Ring: Dichloro-substitution on the phenylmethoxy ring (e.g., compounds 6e and 7c ) consistently leads to high SERT affinity.[3]

  • Substitution on the 3-Aryl Ring: Placing a 3,4-dichlorophenyl group directly at the 3-position (e.g., compound 7g ) can increase DAT affinity, thereby reducing the selectivity for SERT.[3]

  • N-Substitution: N-methylation of the azetidine ring generally enhances SERT affinity.[3]

The data suggests that by carefully selecting substituents on both aryl rings, the affinity and selectivity profile of these azetidine derivatives can be effectively modulated. Compound 7g , for instance, represents a step towards a dual DAT/SERT inhibitor.[3]

3-Oxypropylamine Azetidine Derivatives as Triple Reuptake Inhibitors (TRIs)

Another important class of 3-substituted azetidines are those based on a 3-aryl-3-oxypropylamine scaffold. These derivatives have been explored as triple reuptake inhibitors (TRIs), targeting SERT, NET, and DAT simultaneously.[5]

Table 2: Inhibitory Activity (% inhibition at 0.1 µM) of 3-Substituted Azetidine Derivatives at hSERT, hNET, and hDAT[5]

CompoundR1R2hSERThNEThDAT
6aq Phenyln-Propyl858875
6bd 2-Naphthyln-Propyl989285
6be 2-NaphthylIsopropyl959890
6bs 2-NaphthylCyclopropylmethyl929789

Data extracted from Han et al. (2012).[5]

Key SAR observations for this series include:

  • Aromatic System at R1: Replacing the phenyl ring with a more extended aromatic system like naphthyl (e.g., 6bd , 6be , 6bs ) generally enhances the inhibitory activity across all three monoamine transporters.[5]

  • Alkoxy Substituent at R2: The nature of the alkoxy group also influences activity, with bulky substituents often being favorable.[5]

These findings highlight the potential of 3-substituted azetidines as scaffolds for developing multi-target ligands for the treatment of depression and other CNS disorders.

Experimental Protocols: Radioligand Binding Assays for Monoamine Transporters

To ensure the trustworthiness and reproducibility of the binding affinity data, standardized experimental protocols are essential. The following is a detailed methodology for a competitive radioligand binding assay for DAT and SERT, based on established procedures.[3]

I. Materials and Reagents
  • Membrane Preparations: Rat brain tissue homogenates (e.g., striatum for DAT, whole brain minus striatum for SERT).

  • Radioligands:

    • [³H]WIN 35,428 for DAT binding.

    • [³H]Citalopram for SERT binding.

  • Non-specific Binding Ligands:

    • GBR 12909 (10 µM) for DAT.

    • Fluoxetine (10 µM) for SERT.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.

  • Test Compounds: 3-Substituted azetidine derivatives of interest.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

II. Assay Procedure
  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of the corresponding non-specific binding ligand.

    • Test Compound: 50 µL of the diluted test compound.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand ([³H]WIN 35,428 or [³H]Citalopram) to all wells. The final concentration should be near the Kd value for the respective transporter.

  • Membrane Addition: Add 100 µL of the appropriate membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Determine IC50 Values: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate Ki Values: Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) plate Set up 96-well plate (Total, Non-specific, Test Compound) reagents->plate membranes Prepare Membrane Homogenates membranes->plate incubate Incubate at Room Temperature plate->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count calculate Calculate IC50 and Ki values count->calculate

Caption: Workflow for Radioligand Binding Assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The binding affinity of 3-substituted azetidine derivatives is highly dependent on the nature and position of the substituents. The benzoyl moiety, or more broadly an aryl ketone, at the 3-position introduces a rigid, planar group with a hydrogen bond acceptor (the carbonyl oxygen). The orientation of this group relative to the azetidine ring and any additional substituents on the aromatic ring will significantly influence the interaction with the target protein.

SAR azetidine {Azetidine Core |  N-substituent |  3-Substituent} substituents Aryl Group (R1) |  Linker |  Aromatic Ring (R2) azetidine:c3->substituents Influences affinity Binding Affinity & Selectivity azetidine:n->affinity Modulates substituents->affinity Determines

Caption: Key Structural Elements Influencing Binding Affinity.

For monoamine transporters, the binding pocket contains key amino acid residues that can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with ligands. The carbonyl oxygen of a 3-benzoyl group could potentially form a hydrogen bond with a donor residue in the binding site. The aromatic ring can engage in π-π stacking or hydrophobic interactions. The substitution pattern on the benzoyl ring will alter the electronic properties and steric profile, allowing for fine-tuning of these interactions to optimize affinity and selectivity.

Conclusion and Future Directions

3-Substituted azetidine derivatives represent a versatile and promising scaffold for the development of novel CNS-active compounds. The comparative analysis of 3-aryl-3-arylmethoxy and 3-oxypropylamine derivatives demonstrates that subtle structural modifications can lead to significant changes in binding affinity and selectivity at monoamine transporters. While direct binding data for 3-benzoylazetidine derivatives is not extensively available in the public domain, the established SAR for related analogues provides a strong foundation for the rational design of new ligands. Future research should focus on the synthesis and pharmacological evaluation of a broader range of 3-acyl and 3-aroyl azetidine derivatives to further explore their therapeutic potential.

References

  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Journal of Medicinal Chemistry, 56(15), 6245-6254. [Link]

  • Kuhar, M. J., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PubMed. [Link]

  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Singh, G., et al. (2011). Synthesis and pharmacological screening of some new azetidinone derivatives. Der Pharma Chemica, 3(3), 298-305.
  • Gao, Y. G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5867-5870. [Link]

  • Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 795-800. [Link]

  • Patel, R., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(11), 3328. [Link]

  • Watson, S. (2010). The 3rd RSC/SCI Conference on GPCRs in Medicinal Chemistry. RSC MedChem.
  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Gao, Y. G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

  • Newman, A. H., & Blaylock, O. V. (2023). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 2586, 73-104.
  • Meltzer, P. C., et al. (2001). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & Medicinal Chemistry Letters, 11(13), 1671-1674.
  • Stepan, A. F., et al. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 17(36), 8334-8351.
  • Szabó, A., et al. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 86(17), 11843-11854. [Link]

  • Zhang, D., et al. (2021). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Acta Pharmacologica Sinica, 42(10), 1559-1572. [Link]

  • Frost, J. M., et al. (2010). Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB(2) cannabinoid receptor activity. Journal of Medicinal Chemistry, 53(1), 295-315. [Link]

  • Chen, Z., et al. (2005). Synthesis and monoamine transporter affinity of 3-aryl substituted trop-2-enes. Bioorganic & Medicinal Chemistry Letters, 15(24), 5493-5497.
  • Andersen, J., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Chemical Information and Modeling, 51(12), 3212-3223. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Davies, H. M., et al. (2001). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Organic Letters, 3(10), 1475-1477.
  • PubChem. (n.d.). Azetidinyl. PubChem. [Link]

  • Addis, P., et al. (2022). Key aspects of modern GPCR drug discovery. Progress in Biophysics and Molecular Biology, 172, 3-15.
  • Nordin, M. Z., et al. (2010). Statistical molecular design of a focused salicylidene acylhydrazide library and multivariate QSAR of inhibition of type III secretion in the Gram-negative bacterium Yersinia. Bioorganic & Medicinal Chemistry, 18(7), 2686-2703.
  • Urizar, E., et al. (2011). Expanding the Concept of G Protein-Coupled Receptor (GPCR) Dimer Asymmetry towards GPCR-Interacting Proteins. International Journal of Molecular Sciences, 12(1), 464-480. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Benzoylazetidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3-Benzoylazetidine. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure laboratory safety and environmental responsibility. Adherence to these protocols is critical for mitigating risks to personnel and preventing environmental contamination.

Hazard Assessment and Immediate Safety Precautions

3-Benzoylazetidine hydrochloride is classified with several hazards that necessitate careful handling.[1] Understanding these risks is the foundation of a safe disposal process. The primary hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1][2]

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness (H336).[1]

Due to these potential hazards, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption, which can cause irritation and toxicity.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes that can cause serious eye irritation.[3][4]
Lab Coat Standard or flame-resistant laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use in a certified chemical fume hood. A NIOSH-approved respirator may be necessary if aerosols or dust are generated outside a fume hood.[5]To prevent inhalation of vapors or dust, which can be harmful and cause respiratory irritation.[5]
Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][7]

Waste Segregation and Collection Protocol

Proper segregation is the first and most critical step in the waste management process. Under no circumstances should 3-Benzoylazetidine or its containers be disposed of in the regular trash or down the drain.[3][9]

Step 1: Designate a Waste Container

  • Select a leak-proof, sealable container made of a material compatible with 3-Benzoylazetidine (e.g., a high-density polyethylene (HDPE) bottle).[10] The container should be clearly designated for this specific waste stream to prevent accidental mixing.

Step 2: Proper Labeling

  • Label the container clearly with a "Hazardous Waste" tag.[3]

  • The label must include the full chemical name: "3-Benzoylazetidine".[3]

  • List the associated hazards (e.g., "Acutely Toxic," "Irritant").

  • Keep a running log of the approximate quantity of waste added and the date of accumulation.

Step 3: Waste Accumulation

  • Collect all waste materials containing 3-Benzoylazetidine, including:

    • Unused or excess reagent.

    • Contaminated materials such as pipette tips, gloves, and absorbent paper.

    • Rinsate from cleaning contaminated glassware (triple rinse containers and collect all rinsate as hazardous waste).[11]

  • Keep the waste container securely closed at all times, except when adding waste.[10][12]

Step 4: Storage

  • Store the designated waste container in a designated satellite accumulation area within the laboratory.[3]

  • This area should be away from general lab traffic, sources of ignition, and incompatible chemicals.[10][13]

  • Ensure the storage area is cool, dry, and well-ventilated.[4]

Disposal Procedures

The ultimate disposal of 3-Benzoylazetidine must be handled by licensed professionals to ensure compliance with federal, state, and local regulations.[14][15]

Step 1: Consult Institutional Guidelines

  • Your first point of contact should be your institution's Environmental Health and Safety (EHS) department.[3] They will provide specific protocols and a list of approved hazardous waste contractors.

Step 2: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company for pickup.[3] Do not attempt to transport the waste yourself.

  • Provide the contractor with a complete and accurate description of the waste, including its chemical name and hazard information.

Step 3: Method of Disposal

  • The most common and preferred method for disposal of this type of organic chemical is high-temperature incineration at a permitted hazardous waste facility.[3] This process is equipped with afterburners and scrubbers to safely destroy the compound and neutralize any harmful byproducts of combustion.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.[16]

  • Restrict access to the spill area.

Step 2: Ventilate the Space

  • Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or turning on local exhaust systems if it is safe to do so.

Step 3: Assemble Spill Kit and Don PPE

  • Gather a chemical spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb large quantities.[16]

  • Don the appropriate PPE as outlined in Section 1.

Step 4: Contain and Clean the Spill

  • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[6]

  • For a liquid spill, cover the spill with an inert absorbent material.[5]

  • Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled hazardous waste container.[16]

Step 5: Decontaminate the Area

  • Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • All materials used for decontamination (absorbents, wipes, gloves) must also be disposed of as hazardous waste.[3]

Step 6: Report the Incident

  • Report the spill to your laboratory supervisor and your institution's EHS department, following established internal procedures.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Benzoylazetidine waste.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal start Generation of 3-Benzoylazetidine Waste (e.g., excess reagent, contaminated labware) container Select a Designated, Compatible, Leak-Proof Waste Container start->container labeling Label Container: 'Hazardous Waste' '3-Benzoylazetidine' List Hazards & Dates container->labeling collect Collect All Contaminated Materials (Solid & Liquid) labeling->collect storage Store Securely Closed Container in Designated Satellite Accumulation Area collect->storage check Is Container Full or Ready for Pickup? storage->check check->storage No ehs Consult Institutional EHS Department for Specific Protocols check->ehs Yes contractor Arrange Pickup with a Licensed Hazardous Waste Contractor ehs->contractor end_node Final Disposal via High-Temperature Incineration (Handled by Contractor) contractor->end_node

Caption: Workflow for the safe disposal of 3-Benzoylazetidine waste.

References

  • 3-benzoylazetidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Benzoyl Peroxide. J.T. Baker. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]

  • BENZOYL PEROXIDE. CDC Stacks. [Link]

  • Safety Data Sheet. Abox. [Link]

  • Safety Data Sheet. KR-134MBL. [Link]

  • Benzoyl peroxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

Sources

Personal protective equipment for handling 3-Benzoylazetidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE and Handling Protocols for 3-Benzoylazetidine

3-Benzoylazetidine (frequently handled as its hydrochloride salt, CAS: 1425334-92-4) is a highly valuable building block in pharmaceutical synthesis, particularly for developing novel therapeutics containing the azetidine motif. However, the strained four-membered nitrogen heterocycle and the benzoyl moiety impart specific toxicological and reactive profiles. This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, handling, and EPA-compliant disposal, ensuring scientific integrity and operational safety in the laboratory.

Hazard Mechanistics & Quantitative Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. We do not simply guard against abstract risks; we engineer barriers against specific molecular interactions. 3-Benzoylazetidine hydrochloride exhibits Acute Toxicity (Category 4) across oral, dermal, and inhalation routes. The azetidine ring's basicity and strain contribute to its potential as a severe skin and eye irritant, while its systemic absorption can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), manifesting as central nervous system depression or drowsiness (1)[1].

Table 1: Quantitative Hazard Profile of 3-Benzoylazetidine Hydrochloride

Hazard ClassGHS CategoryHazard Statement CodeMechanistic Causality
Acute Toxicity Category 4H302, H312, H332High cellular permeability; systemic absorption disrupts normal cellular metabolism.
Skin Irritation Category 2H315Amine basicity strips lipid layers from the stratum corneum, causing localized inflammation.
Eye Irritation Category 2AH319Rapid interaction with corneal proteins leads to severe irritation and potential tissue damage.
STOT (Single Exp.) Category 3H336Lipophilic benzoyl group facilitates blood-brain barrier crossing, causing CNS drowsiness.

Strategic PPE Matrix: A Self-Validating System

Following OSHA's 29 CFR 1910.132 standards, laboratory PPE is the critical barrier against exposure. We select materials based on chemical permeation rates and specific hazard codes.

  • Eye & Face Protection: Standard safety glasses are insufficient. Due to the H319 (Eye Irrit. 2A) hazard, unvented or indirectly vented chemical splash goggles compliant with ANSI Z87.1 must be worn. If handling volumes >50 mL or performing pressurized reactions, a full-face shield over goggles is required to prevent capillary action of splashes into the ocular mucosa (2)[2].

  • Hand & Skin Protection: The H312 (Dermal Toxicity) rating necessitates a double-gloving strategy. The inner glove should be a standard 4-mil nitrile glove for dexterity, while the outer glove should be an 8-mil extended-cuff nitrile or neoprene glove to prevent breakthrough during prolonged exposure. Lab coats must be knee-length, 100% cotton or flame-resistant (FR) treated, with knit cuffs to prevent wrist exposure.

  • Respiratory Protection: As a hydrochloride salt, it often presents as a fine crystalline powder. Weighing and transfer must occur inside a certified chemical fume hood. If engineering controls are compromised, or if handling outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134) (3)[3].

Operational Protocol: Step-by-Step Handling Workflow

Every protocol must be self-validating—meaning each step confirms the safety of the next.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizers, strong acids).

Step 2: PPE Donning Sequence

  • Inspect the lab coat for tears; button it completely to the neck.

  • Don inner nitrile gloves.

  • Don ANSI Z87.1 chemical splash goggles.

  • Don outer extended-cuff nitrile gloves, pulling the cuffs over the lab coat sleeves to eliminate skin exposure gaps.

Step 3: Execution (Weighing & Transfer)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a grounded stainless steel spatula, carefully transfer the 3-Benzoylazetidine powder. Causality: Grounded tools prevent static discharge, which could aerosolize the fine hydrochloride powder into the breathing zone.

  • Seal the primary container immediately after use.

Step 4: Doffing & Decontamination

  • Wipe down the balance and hood surface with a compatible solvent (e.g., isopropanol), followed by water.

  • Remove outer gloves using the "beak method" (pulling inside out) and dispose of them in solid hazardous waste.

  • Remove goggles, then lab coat, and finally inner gloves. Wash hands with soap and water for 20 seconds.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Flow Donning PPE Donning: Double Nitrile, Goggles, Coat Start->Donning Handling Execution: Static-Free Weighing Donning->Handling Decon Decontamination: Solvent Wipe Down Handling->Decon Doffing Doffing: Remove Outer Gloves First Decon->Doffing

Self-validating operational workflow for handling 3-Benzoylazetidine safely.

Logistical & Disposal Plan

Improper disposal of azetidine derivatives can lead to severe environmental contamination and EPA Resource Conservation and Recovery Act (RCRA) violations (4)[4]. 3-Benzoylazetidine waste must be managed strictly according to the following protocol.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix 3-Benzoylazetidine waste with strong oxidizers or heavy metal waste. It should be categorized as non-halogenated organic waste (if in solution with solvents like ethyl acetate or DMSO) or solid toxic waste (for contaminated PPE and empty vials) (5)[5].

  • Containerization: Use high-density polyethylene (HDPE) or glass containers. Ensure the container is compatible with the solvent matrix. Never leave a funnel in the waste container; it must remain securely capped unless actively adding waste (6)[6].

  • Labeling: Affix a label clearly stating "Hazardous Waste" along with the full chemical name ("3-Benzoylazetidine hydrochloride") and the primary hazard ("Toxic", "Irritant"). No abbreviations or chemical formulas are permitted by EPA guidelines.

  • Satellite Accumulation Area (SAA) Management: Store the waste in a designated SAA at or near the point of generation. Under EPA regulations, once a container reaches its volume limit, it must be dated and transferred to the central accumulation area within 72 hours for final EH&S pickup.

DisposalLogic Gen Waste Generation: 3-Benzoylazetidine Residue Seg Segregation: Solid vs. Liquid Organic Gen->Seg Cont Containerization: HDPE/Glass, Keep Capped Seg->Cont Label Labeling: 'Hazardous Waste' + Full Name Cont->Label SAA SAA Management: Transfer < 72 Hrs when full Label->SAA

EPA-compliant chemical waste segregation and satellite accumulation logic.

References

  • NextSDS. "3-benzoylazetidine hydrochloride — Chemical Substance Information." [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide."[Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." [Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzoylazetidine
Reactant of Route 2
3-Benzoylazetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.